2-(4-Aminophenyl)ethylamine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9060. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-aminoethyl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c9-6-5-7-1-3-8(10)4-2-7;;/h1-4H,5-6,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVYAXXCWXIJHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-82-5 | |
| Record name | 4-Aminophenethylamine dihydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66KEJ49YVZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine Dihydrochloride
Introduction
This compound is the salt form of 4-aminophenethylamine, a versatile organic compound widely utilized as a key building block in chemical synthesis. Its molecular structure, featuring a phenethylamine core with both an aromatic and a primary aliphatic amine, makes it a valuable intermediate in the pharmaceutical industry for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs).[1][2] The dihydrochloride salt form offers enhanced stability and solubility in aqueous solutions compared to the free base, facilitating its use in various reaction conditions.
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its applications in research and drug development.
Molecular Structure and Chemical Properties
The fundamental structure of 2-(4-Aminophenyl)ethylamine consists of a phenyl ring disubstituted with an amino group and an ethylamine side chain at positions 1 and 4, respectively. In its dihydrochloride form, both the aromatic and the aliphatic primary amino groups are protonated, forming ammonium chloride moieties.
Chemical and Physical Properties
A summary of the key chemical and physical properties for both the free base and its dihydrochloride salt is presented below.
| Property | 2-(4-Aminophenyl)ethylamine (Free Base)[3][4] | This compound[5] |
| IUPAC Name | 4-(2-aminoethyl)aniline | 4-(2-aminoethyl)aniline;dihydrochloride |
| Synonyms | 4-Aminophenethylamine, p-Aminophenethylamine | 4-Aminophenethylamine dihydrochloride |
| CAS Number | 13472-00-9 | 13078-82-5 |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₄Cl₂N₂ |
| Molecular Weight | 136.19 g/mol | 209.12 g/mol |
| Appearance | Clear light yellow to brown-yellow viscous liquid[6] | White to yellow solid[5] |
| Melting Point | 28-31 °C[6] | 296 °C (decomposes) |
| Boiling Point | 103 °C at 0.3 mmHg[6] | Not applicable |
| Solubility | Insoluble in water[6] | Soluble in water |
| Canonical SMILES | C1=CC(=CC=C1CCN)N | C1=CC(=CC=C1CC[NH3+])N.[Cl-].[Cl-] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Synthesis of 2-(4-Aminophenyl)ethylamine (Free Base)
The synthesis of the free base is typically achieved through the catalytic hydrogenation of 2-(4-nitrophenyl)ethylamine.[7][8]
Materials:
-
2-(4-Nitrophenyl)ethylamine
-
Raney Nickel (or Palladium on Carbon)
-
Methanol
-
Hydrogen Gas (H₂)
-
Inert atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware for organic synthesis
-
Filtration apparatus (e.g., Buchner funnel or Celite pad)
-
Rotary evaporator
Procedure:
-
In a flask purged with an inert gas, dissolve 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (e.g., 50 mL).[7]
-
Carefully add a catalytic amount of Raney Nickel (e.g., 500 mg) to the solution under the inert atmosphere.[7]
-
Replace the inert atmosphere with hydrogen gas (1 atm) and stir the mixture vigorously at room temperature overnight.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol (e.g., 4 x 50 mL) to ensure complete recovery of the product.[7]
-
Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield 2-(4-aminophenyl)aniline as the free base.[7]
Preparation of this compound
The dihydrochloride salt is prepared by treating the free base with hydrochloric acid.
Materials:
-
2-(4-Aminophenyl)ethylamine (free base)
-
Anhydrous solvent (e.g., diethyl ether, isopropanol, or a mixture)
-
Concentrated Hydrochloric Acid (HCl) or a solution of HCl in an anhydrous solvent (e.g., 4M HCl in dioxane).[9]
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Dissolve the 2-(4-Aminophenyl)ethylamine free base in a suitable anhydrous solvent.
-
Cool the solution in an ice bath to 0-4 °C with continuous stirring.[9]
-
Slowly add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid or a solution of HCl in an anhydrous solvent dropwise to the cooled solution.[9][10]
-
The dihydrochloride salt will precipitate out of the solution as a solid.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of the cold anhydrous solvent to remove any impurities.
-
Dry the final product in a vacuum oven to obtain pure this compound.
Characterization Data
Thorough characterization is crucial to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for the characterization of 2-(4-Aminophenyl)ethylamine. Note that the exact peak positions for the dihydrochloride salt in NMR may vary depending on the solvent and concentration.
Table 1: NMR Spectroscopic Data
| Nucleus | Region | Expected Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|---|---|
| ¹H | Aromatic | ~ 6.5 - 7.2 | m | Ar-H |
| ¹H | Aliphatic | ~ 2.5 - 3.0 | m | -CH₂-CH₂-NH₂ |
| ¹³C | Aromatic | ~ 115 - 145 | - | Ar-C |
| ¹³C | Aliphatic | ~ 35 - 45 | - | -C H₂-C H₂-NH₂ |
Table 2: IR Spectroscopic Data (Free Base) [11][12]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Strong, Broad | N-H Stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2950 - 2850 | Medium | Aliphatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Scissoring (bending) |
| 1600 - 1450 | Medium | Aromatic C=C Stretch |
| 1250 - 1000 | Medium | C-N Stretch |
Table 3: Mass Spectrometry Data (Free Base) [13][14]
| m/z Value | Interpretation |
|---|---|
| 136 | Molecular Ion [M]⁺ |
| 106 | [M - CH₂NH₂]⁺ |
| 30 | [CH₂NH₂]⁺ (Often the base peak due to α-cleavage) |
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from the starting material to the final purified product.
Caption: A logical workflow for the synthesis and purification of this compound.
Applications in Drug Development and Research
2-(4-Aminophenyl)ethylamine is a valuable precursor in the synthesis of a variety of biologically active compounds. Its utility stems from the presence of two nucleophilic amine groups that can be selectively functionalized. It has been employed as an intermediate in the creation of potential therapeutic agents for neurological disorders and as a scaffold for developing novel chemical entities in drug discovery programs.[1][2][6] Furthermore, it is used in materials science for the development of new polymers and coatings.[1]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the fields of synthetic chemistry and drug development. The compound's versatility as a chemical intermediate underscores its importance in the ongoing quest for novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. rsc.org [rsc.org]
- 4. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. youtube.com [youtube.com]
In-Depth Technical Guide: 2-(4-Aminophenyl)ethylamine Dihydrochloride (CAS Number: 13472-00-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(4-aminophenyl)ethylamine dihydrochloride, a versatile phenethylamine derivative with significant potential in pharmaceutical and chemical research. This document outlines its chemical and physical properties, detailed synthesis and analysis protocols, and an exploration of its biological activities.
Chemical and Physical Properties
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is an organic compound containing both a primary aliphatic amine and a primary aromatic amine. The dihydrochloride salt is typically a white to yellow solid. While the CAS number 13472-00-9 is predominantly associated with the free base, it is also sometimes used in reference to the dihydrochloride salt in commercial contexts. The distinct CAS number for the dihydrochloride is 13078-82-5. For clarity, this guide distinguishes between the free base and its dihydrochloride salt where data is available.
Table 1: Physicochemical Properties
| Property | 2-(4-Aminophenyl)ethylamine (Free Base) | This compound | Source(s) |
| CAS Number | 13472-00-9 | 13078-82-5 | [1] |
| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂·2HCl | [2] |
| Molecular Weight | 136.19 g/mol | 209.12 g/mol | [2] |
| Appearance | Clear light yellow to brown-yellow viscous liquid or low melting solid | White to yellow solid | [3],[4] |
| Melting Point | 28-31 °C | No specific data found | [1] |
| Boiling Point | 103 °C @ 0.3 mmHg | Not applicable | [1] |
| Density | 1.057 g/mL at 25 °C | No data available | [1] |
| Refractive Index | 1.5905 - 1.5945 | No data available | [1] |
| Solubility | Insoluble in water | Soluble in water | [3] |
Synthesis and Purification
The synthesis of this compound is typically achieved in a two-step process starting from β-phenylethylamine. The first step involves the nitration of the aromatic ring, followed by the reduction of the nitro group to a primary amine. The resulting free base is then converted to its dihydrochloride salt.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophenethylamine Hydrochloride
This protocol is adapted from a known procedure for the synthesis of the nitro precursor.[5][6][7]
-
Materials: β-phenylethylamine, acetic anhydride, concentrated nitric acid (62-64%), concentrated sulfuric acid (70%), sodium hydroxide, toluene, hydrobromic acid (40%).
-
Procedure:
-
In a suitable reactor, add β-phenylethylamine and acetic anhydride. Stir the mixture at 40-50 °C for 4-5 hours to protect the amino group.[6]
-
In a separate reactor, add concentrated nitric acid and cool the mixture. Slowly add concentrated sulfuric acid while maintaining a low temperature.[6]
-
Slowly add the acetylated phenethylamine from step 1 to the nitrating mixture, keeping the temperature between 25-35 °C.[6]
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.[6]
-
Slowly neutralize the reaction mixture with a 30% sodium hydroxide solution to a pH of 6-7.[6]
-
Extract the product with toluene. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.[6]
-
Add 40% hydrobromic acid to the residue and reflux at 102-106 °C for 2-3 hours to deprotect the amine and hydrolyze the acetyl group.[6]
-
Cool the mixture to induce crystallization of 4-nitrophenethylamine hydrobromide.
-
The hydrobromide can be converted to the hydrochloride salt by dissolving in a minimal amount of water, basifying with a suitable base (e.g., NaOH) to the free amine, extracting with an organic solvent, and then bubbling dry hydrogen chloride gas through the solution.
-
Protocol 2: Reduction of 4-Nitrophenethylamine to 2-(4-Aminophenyl)ethylamine
This protocol describes the reduction of the nitro group to form the desired aminophenethylamine.[2]
-
Materials: 4-Nitrophenethylamine (or its salt), Raney Nickel (catalyst), Methanol, Hydrogen gas.
-
Procedure:
-
In a hydrogenation vessel, dissolve or suspend 4-nitrophenethylamine (5.0 g, 30 mmol) in methanol (50 mL).
-
Carefully add Raney Nickel (500 mg) to the mixture.
-
Pressurize the vessel with hydrogen gas to 1 atmosphere.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with several portions of methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield 2-(4-aminophenyl)ethylamine as the free base.
-
Protocol 3: Conversion to this compound
This is a general procedure for the formation of a hydrochloride salt from a free base amine.
-
Materials: 2-(4-Aminophenyl)ethylamine (free base), Anhydrous diethyl ether (or other suitable anhydrous solvent), Hydrogen chloride gas or a solution of HCl in an anhydrous solvent.
-
Procedure:
-
Dissolve the crude 2-(4-aminophenyl)ethylamine free base in a minimal amount of anhydrous diethyl ether.
-
Slowly bubble dry hydrogen chloride gas through the solution with stirring. Alternatively, a solution of HCl in anhydrous ethanol or diethyl ether can be added dropwise.
-
A precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with several portions of anhydrous diethyl ether to remove any unreacted starting material and impurities.
-
Dry the product under vacuum to obtain pure this compound.
-
Synthesis Workflow
Analytical Methods
Accurate characterization of this compound is crucial for its use in research and development. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Experimental Protocols
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent will depend on the solubility of the sample and the desired information. For the dihydrochloride salt, D₂O is a common choice.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS or the residual solvent peak).
-
Expected ¹H NMR signals (Free Base in CDCl₃): The spectrum would be expected to show signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the two methylene groups of the ethyl chain (as triplets, likely between 2.5 and 3.0 ppm), and the amine protons (which may be broad and their position can vary).
-
Expected ¹³C NMR signals (Free Base in CDCl₃): Signals for the aromatic carbons and the two aliphatic carbons would be expected.
-
Protocol 5: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method for Dihydrochloride Salt): [8]
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Expected Absorptions: The spectrum of the free base would show characteristic N-H stretching vibrations for both the primary aromatic and aliphatic amines (typically in the range of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring and the ethyl chain, and C=C stretching of the aromatic ring. The dihydrochloride salt will show broader N-H stretching bands at lower frequencies due to the formation of the ammonium salts.
Protocol 6: Mass Spectrometry (MS)
-
Instrumentation: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI-MS.
-
Data Acquisition: Acquire the mass spectrum. For the free base, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 136.19 or 137.19, respectively.
Biological Activity and Mechanism of Action
Derivatives of 4-aminophenethylamine have been shown to exhibit interesting biological activities, primarily as inhibitors of monoamine oxidase (MAO).[9]
Monoamine Oxidase (MAO) Inhibition
Studies have indicated that 4-aminophenethylamine derivatives are selective inhibitors of MAO-A.[9] MAO-A is a key enzyme in the metabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to an increase in the levels of these neurotransmitters in the synaptic cleft, which is a mechanism of action for several antidepressant and anxiolytic drugs.
Potential Interaction with Dopamine Receptors
Given its structural similarity to dopamine, 2-(4-aminophenyl)ethylamine and its derivatives have been investigated as ligands for dopamine receptors. While the parent compound's affinity for dopamine receptors is not well-documented in the available literature, N-substituted derivatives of related phenethylamines have shown significant affinity and selectivity for D₂-like dopamine receptors.[10][11]
Experimental Protocols for Biological Assays
Protocol 7: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric) [7]
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. The H₂O₂ is then detected using a fluorescent probe.
-
Materials: Recombinant human MAO-A or MAO-B, a suitable substrate (e.g., p-tyramine for both, or a selective substrate like kynuramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), test compound (this compound), and a known MAO-A inhibitor as a positive control (e.g., clorgyline).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the MAO enzyme, the test compound dilutions, and buffer.
-
Pre-incubate the plate to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate and the detection reagent mixture (e.g., Amplex Red and HRP).
-
Incubate at 37 °C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
Protocol 8: Dopamine Receptor Binding Assay [6]
-
Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Materials: Cell membranes expressing the dopamine receptor subtype of interest (e.g., D₂), a radiolabeled ligand (e.g., [³H]spiperone), a non-labeled ligand for determining non-specific binding (e.g., (+)-butaclamol), test compound, and assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes, the radiolabeled ligand, and the test compound dilutions.
-
For non-specific binding, incubate the membranes and radioligand with a high concentration of a non-labeled ligand.
-
Incubate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and the percent displacement by the test compound.
-
Determine the IC₅₀ and calculate the Kᵢ value.
-
Potential Signaling Pathway
Applications and Future Directions
This compound is a valuable building block in medicinal chemistry and materials science.
-
Pharmaceutical Research: Its core structure is found in various biologically active molecules. It serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[12]
-
Chemical Synthesis: The presence of two reactive amine groups allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including dyes and polymers.[3]
Future research may focus on synthesizing and evaluating a wider range of derivatives of 2-(4-aminophenyl)ethylamine to explore their structure-activity relationships as MAO inhibitors or dopamine receptor ligands. Further elucidation of its specific molecular targets and signaling pathways will be crucial for its potential development as a therapeutic agent.
Safety and Handling
2-(4-Aminophenyl)ethylamine is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, in contact with skin, or if inhaled.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store locked up in a dry, cool, and well-ventilated place. Keep the container tightly closed.
Always consult the Safety Data Sheet (SDS) before handling this compound.
References
- 1. Page loading... [guidechem.com]
- 2. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
- 4. 2-(4-Aminophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective monoamine oxidase inhibitors. 4. 4-Aminophenethylamine derivatives with neuron-selective action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 2-(4-Aminophenyl)ethylamine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(4-aminophenyl)ethylamine dihydrochloride, a key intermediate in various pharmaceutical and chemical research applications. The described methodology is based on established chemical transformations, offering a step-by-step approach from commercially available starting materials to the final product. This document includes detailed experimental protocols, quantitative data summarized for clarity, and visual representations of the synthesis pathway and experimental workflows to aid in understanding and replication.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a three-step reaction sequence starting from phenylacetonitrile. The overall pathway involves:
-
Nitration of phenylacetonitrile to introduce a nitro group at the para position of the benzene ring, yielding p-nitrophenylacetonitrile.
-
Reduction of the Nitrile Group of p-nitrophenylacetonitrile to form 2-(4-nitrophenyl)ethylamine.
-
Reduction of the Nitro Group of 2-(4-nitrophenyl)ethylamine to afford 2-(4-aminophenyl)ethylamine.
-
Formation of the Dihydrochloride Salt by treating the final amine with hydrochloric acid.
The following diagram illustrates the logical flow of this synthesis pathway.
Caption: Overall synthesis pathway for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tables summarizing the key quantitative data.
Step 1: Synthesis of p-Nitrophenylacetonitrile
This step involves the regioselective nitration of phenylacetonitrile to yield the para-substituted product.
Experimental Protocol:
-
In a reactor equipped with a thermometer and a mechanical stirrer, prepare a nitrating mixture by adding 65% nitric acid, 85% phosphoric acid, and 98% sulfuric acid in a molar ratio of 1:0.65:1.49.[1]
-
Cool the mixture to 10-15°C with constant stirring.[1]
-
Slowly add 98% phenylacetonitrile to the nitrating mixture. The molar ratio of phenylacetonitrile to nitric acid should be 1:1.145.[1]
-
Maintain the reaction temperature between 15-20°C and stir for 2.5 hours.[1]
-
After the reaction is complete, pour the mixture into crushed ice to precipitate the product.
-
Filter the resulting solid, wash it with cold water, and then recrystallize from an ethanol-water mixture.
-
Dry the purified pale yellow, needle-like crystals of p-nitrophenylacetonitrile.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Molar Ratio (HNO₃:H₃PO₄:H₂SO₄) | 1 : 0.65 : 1.49 | [1] |
| Molar Ratio (Phenylacetonitrile:HNO₃) | 1 : 1.145 | [1] |
| Reaction Temperature | 15-20°C | [1] |
| Reaction Time | 2.5 hours | [1] |
| Yield | Up to 70.5% | [1] |
| Product Purity | >99% | [2] |
Step 2: Synthesis of 2-(4-Nitrophenyl)ethylamine
This step focuses on the selective reduction of the nitrile group to a primary amine. Catalytic hydrogenation is a common and effective method for this transformation.
Experimental Protocol:
-
In a high-pressure hydrogenation vessel, charge p-nitrophenylacetonitrile and a suitable solvent such as methanol or isopropanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on Carbon (Pd/C) or a Raney Nickel slurry.
-
Seal the reactor and purge it several times with nitrogen, followed by purging with hydrogen.
-
Pressurize the reactor with hydrogen to a pressure of approximately 5 bar.
-
Heat the reaction mixture to a temperature of about 85°C with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake. The reaction is typically complete within a few hours.
-
After cooling and venting the reactor, filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-nitrophenyl)ethylamine, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Quantitative Data for Step 2 (Representative):
| Parameter | Value | Reference |
| Catalyst | 5% Pd/C or Raney Ni | General Knowledge |
| Solvent | Methanol or Isopropanol | General Knowledge |
| Hydrogen Pressure | ~5 bar | [3] |
| Reaction Temperature | ~85°C | [3] |
| Yield | Good to Excellent | [3] |
Step 3: Synthesis of 2-(4-Aminophenyl)ethylamine
This step involves the reduction of the nitro group to a primary amine. Catalytic hydrogenation is again a preferred method due to its high efficiency and clean work-up.
Experimental Protocol:
-
Dissolve 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (50 mL) in a hydrogenation flask.
-
Carefully add Raney Nickel (e.g., 500 mg) to the solution.
-
Stir the mixture under a hydrogen atmosphere (1 atmosphere, e.g., using a hydrogen balloon) at room temperature (20°C) overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Wash the filter cake with methanol (4 x 50 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield 2-(4-aminophenyl)ethylamine as the free base.
Quantitative Data for Step 3:
| Parameter | Value | Reference |
| Substrate | 2-(4-Nitrophenyl)ethylamine | [4] |
| Catalyst | Raney Nickel | [4] |
| Solvent | Methanol | [4] |
| Hydrogen Pressure | 1 atmosphere | [4] |
| Reaction Temperature | 20°C | [4] |
| Yield | ~100% | [4] |
Step 4: Preparation of this compound
The final step is the conversion of the synthesized diamine into its more stable dihydrochloride salt.
Experimental Protocol:
-
Dissolve the crude 2-(4-aminophenyl)ethylamine in a minimal amount of a suitable dry solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in a dry solvent (e.g., HCl in dioxane or ethanol) dropwise.
-
The dihydrochloride salt will precipitate out of the solution.
-
Continue the addition of HCl until the precipitation is complete (the solution becomes acidic).
-
Filter the white precipitate, wash it with a small amount of cold, dry solvent (e.g., diethyl ether) to remove any unreacted starting material and impurities.
-
Dry the final product, this compound, under vacuum.
Quantitative Data for Step 4:
| Parameter | Value | Reference |
| Reagent | Dry HCl gas or HCl solution | [2] |
| Solvent | Dry Ethanol, Isopropanol, or Dioxane | [2] |
| Yield | Typically quantitative | General Knowledge |
Experimental Workflow Visualization
The following diagram provides a visual representation of the general laboratory workflow for a typical catalytic hydrogenation step, as described in Steps 2 and 3.
Caption: General experimental workflow for catalytic hydrogenation.
Conclusion
The synthetic pathway detailed in this guide offers a reliable and scalable method for the preparation of this compound. By following the outlined experimental protocols and considering the provided quantitative data, researchers and drug development professionals can efficiently produce this valuable chemical intermediate. Adherence to standard laboratory safety procedures is paramount throughout all stages of the synthesis.
References
An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine: Properties, Analysis, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and key biological interactions of 2-(4-Aminophenyl)ethylamine (also known as 4-aminophenethylamine). This document is intended to be a core resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and insights into its potential pharmacological relevance. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and biological pathways are visualized using diagrams.
Chemical Identity and Properties
2-(4-Aminophenyl)ethylamine is a primary amine and a substituted phenethylamine derivative. Its structure features an ethylamine group attached to a phenyl ring at the para position relative to an amino group.
Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | 4-(2-aminoethyl)aniline[1] |
| CAS Number | 13472-00-9[2] |
| Molecular Formula | C₈H₁₂N₂[2] |
| Synonyms | 4-Aminophenethylamine, p-Aminophenethylamine, 4-(2-Aminoethyl)aniline, Benzeneethanamine, 4-amino-[3] |
Physical and Chemical Properties
The physical and chemical properties of 2-(4-Aminophenyl)ethylamine are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | [1] |
| Appearance | Clear light yellow to brown-yellow viscous liquid | [3] |
| Melting Point | 28-31 °C | [3] |
| Boiling Point | 103 °C at 0.3 mmHg | [3] |
| Density | 1.034 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.591 | [3] |
| Solubility | Insoluble in water; Soluble in Chloroform (Slightly), Methanol (Slightly) | [3] |
| pKa (Predicted) | 10.32 ± 0.10 | [3] |
| Flash Point | >110 °C (>230 °F) | [3] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 2-(4-Aminophenyl)ethylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted): While experimental ¹H NMR data is not readily available in the cited literature, a predicted spectrum would show distinct signals for the aromatic protons, the two methylene groups of the ethylamine chain, and the protons of the two amino groups. The aromatic protons would likely appear as two doublets in the aromatic region (approx. 6.5-7.5 ppm). The methylene protons would appear as two triplets in the aliphatic region (approx. 2.5-3.5 ppm). The amine protons would likely appear as broad singlets.
¹³C NMR: A ¹³C NMR spectrum has been reported. The spectrum would be expected to show six distinct signals: four for the aromatic carbons and two for the aliphatic carbons of the ethylamine side chain.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Aminophenyl)ethylamine would exhibit characteristic absorption bands for the functional groups present.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H Stretch | Primary Amine (Ar-NH₂) and Primary Amine (R-NH₂) |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| 1650-1580 | N-H Bend | Primary Amine |
| 1600-1475 | C=C Stretch | Aromatic Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 1250-1020 | C-N Stretch | Aliphatic Amine |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 2-(4-Aminophenyl)ethylamine is expected to show a molecular ion peak (M⁺) at m/z = 136. The fragmentation pattern would likely be dominated by the cleavage of the C-C bond beta to the aromatic ring, leading to a stable benzylic cation.
Biological Interactions and Signaling Pathways
2-(4-Aminophenyl)ethylamine is structurally related to trace amines, a class of endogenous signaling molecules. This structural similarity suggests that it may interact with trace amine-associated receptors (TAARs), particularly TAAR1. TAAR1 is a G protein-coupled receptor (GPCR) that modulates the activity of monoaminergic systems, including dopamine and serotonin.
Putative TAAR1 Signaling Pathway
Activation of TAAR1 by an agonist like 2-(4-Aminophenyl)ethylamine is proposed to initiate downstream signaling through the coupling to Gαs and Gαq proteins.
Caption: Putative TAAR1 signaling cascade initiated by 2-(4-Aminophenyl)ethylamine.
Experimental Protocols
The following sections detail generalized methodologies for the determination of key physical properties and for acquiring spectroscopic data for 2-(4-Aminophenyl)ethylamine.
Determination of Melting Point
Caption: Workflow for melting point determination.
-
Sample Preparation: A small amount of solid 2-(4-Aminophenyl)ethylamine is finely powdered. The powdered sample is then packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, and a calibrated thermometer is positioned to accurately measure the temperature of the sample.
-
Heating: The apparatus is heated slowly and steadily, with the rate of heating reduced to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Determination of Boiling Point (Reduced Pressure)
-
Apparatus Setup: A small amount of liquid 2-(4-Aminophenyl)ethylamine is placed in a distillation flask. A capillary tube, sealed at one end, is placed in the liquid with the open end downwards. The flask is connected to a vacuum source and a manometer. A thermometer is placed with its bulb just below the level of the side arm of the distillation flask.
-
Heating: The flask is heated gently. As the liquid heats, a stream of bubbles will emerge from the capillary tube.
-
Observation: The heat is removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at that pressure. The pressure is recorded from the manometer.
Acquisition of NMR Spectra
References
2-(4-Aminophenyl)ethylamine dihydrochloride literature review
An In-depth Technical Guide to 2-(4-Aminophenyl)ethylamine Dihydrochloride
Executive Summary: This document provides a comprehensive technical review of this compound, a key chemical intermediate in the pharmaceutical and materials science industries. The focus is on its chemical properties, synthesis, analytical methods, and primary applications, particularly its crucial role as a building block in the synthesis of active pharmaceutical ingredients (APIs). This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis, offering detailed experimental insights and structured data to support laboratory and commercial applications.
Chemical Identity and Properties
2-(4-Aminophenyl)ethylamine, also known as 4-Aminophenethylamine or p-Aminophenethylamine, is an organic compound featuring a phenethylamine skeleton with an amino group substituted at the para position of the benzene ring. For pharmaceutical and research applications, it is often supplied as a more stable dihydrochloride salt.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(2-aminoethyl)aniline dihydrochloride |
| Synonyms | 4-Aminophenethylamine dihydrochloride; 4-(2-Aminoethyl)aniline dihydrochloride |
| CAS Number | 13078-82-5 (Dihydrochloride); 13472-00-9 (Free Base) |
| Molecular Formula | C₈H₁₄Cl₂N₂ (Dihydrochloride); C₈H₁₂N₂ (Free Base) |
| Molecular Weight | 209.12 g/mol (Dihydrochloride); 136.19 g/mol (Free Base) |
| InChI Key | JQVYAXXCWXIJHB-UHFFFAOYSA-N (Dihydrochloride) |
| SMILES | C1=CC(=CC=C1CCN)N.Cl.Cl (Dihydrochloride) |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Light yellow to white solid/powder. | [1] |
| Melting Point | 296 °C (decomposes) (Dihydrochloride) | [1] |
| Boiling Point | 103 °C at 0.3 mmHg (Free Base) | [2] |
| Density | 1.034 g/mL at 25 °C (Free Base) | [2] |
| Refractive Index | n20/D 1.591 (Free Base) | [2] |
| Solubility | Insoluble in water (Free Base). | |
Synthesis and Experimental Protocols
The most common laboratory-scale synthesis of the free base, 4-(2-aminoethyl)aniline, involves the catalytic hydrogenation of its nitro precursor, 2-(4-nitrophenyl)ethylamine.
Protocol: Synthesis of 4-(2-aminoethyl)aniline
This protocol is based on the reduction of a nitroaromatic compound using a heterogeneous catalyst.[3]
Materials:
-
2-(4-Nitrophenyl)ethylamine (1 equivalent)
-
Raney Nickel (catalyst, ~10% w/w)
-
Methanol (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) in methanol (50 mL) in a suitable hydrogenation vessel, add Raney Ni (e.g., 500 mg).
-
Purge the vessel with nitrogen gas and then introduce hydrogen gas to a pressure of 1 atmosphere.
-
Stir the mixture vigorously at room temperature (20-25 °C) overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Raney Ni catalyst.
-
Wash the catalyst on the filter with several portions of methanol (e.g., 4 x 50 mL).[3]
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield 4-(2-aminoethyl)aniline as the product.[3] The dihydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., ethanol) and treating it with a stoichiometric amount of hydrochloric acid.
Synthesis of 2-(4-Aminophenyl)ethylamine.
Applications in Pharmaceutical Development
While there is limited literature on the intrinsic biological activity of 2-(4-aminophenyl)ethylamine, its primary and most significant application is as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs).[4][5][6]
Role in the Synthesis of Mirabegron
2-(4-Aminophenyl)ethylamine is a critical precursor in the manufacturing of Mirabegron, a β₃ adrenergic agonist used to treat overactive bladder.[7][8] In the synthesis of Mirabegron, the aniline intermediate, (R)-2-((2-(4-aminophenyl)ethyl)amino)-1-phenylethanol, is formed and then coupled with 2-(2-aminothiazol-4-yl)acetic acid.[7][8] The initial reduction of a nitro group to form the aniline moiety is a pivotal step that relies on precursors derived from 2-(4-aminophenyl)ethylamine.
Logical workflow for the use of the aminophenyl ethylamine core in Mirabegron synthesis.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of 2-(4-aminophenyl)ethylamine and its derivatives. A reverse-phase method is typically employed.
Protocol: Representative RP-HPLC Method
This protocol is a generalized method suitable for the analysis of aromatic amines.[1] Optimization may be required for specific applications.
Instrumentation & Conditions:
-
HPLC System: Standard system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1), 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent.
-
Solvent A: Water with an acid modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid for MS compatibility).[1]
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A typical gradient might run from 5% B to 95% B over 20-30 minutes to elute impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (initial conditions).
-
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Experimental workflow for HPLC purity analysis.
Safety and Toxicology
2-(4-Aminophenyl)ethylamine and its dihydrochloride salt are classified as hazardous chemicals. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
Table 3: GHS Hazard Information for 2-(4-Aminophenyl)ethylamine
| Hazard Code | Statement | Classification |
|---|---|---|
| H314 | Causes severe skin burns and eye damage. | Skin Corrosion 1B[9] |
| H302 | Harmful if swallowed. | Acute Toxicity 4 (Oral)[9] |
| H312 | Harmful in contact with skin. | Acute Toxicity 4 (Dermal)[9] |
| H332 | Harmful if inhaled. | Acute Toxicity 4 (Inhalation)[9] |
Quantitative toxicological data, such as LD₅₀ values, are not widely available in the public literature, which is common for non-pharmaceutical chemical intermediates. The primary risk is associated with its corrosive nature.
Conclusion
This compound is a versatile and valuable chemical intermediate rather than a biologically active agent itself. Its utility is most prominent in the pharmaceutical industry, where it serves as an essential building block for APIs such as Mirabegron. The well-established synthesis via reduction of the corresponding nitro compound and clear analytical methods for quality control make it a reliable component in multi-step synthetic pathways. A thorough understanding of its chemical properties, handling requirements, and synthetic applications is crucial for researchers and developers in the fields of medicinal chemistry and materials science.
References
- 1. Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. 4-(2-Aminoethyl)aniline 97 13472-00-9 [sigmaaldrich.com]
- 3. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. An Improved Process For The Preparation Of Mirabegron [quickcompany.in]
- 8. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 9. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of 2-(4-Aminophenyl)ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for the compound 2-(4-Aminophenyl)ethylamine. The information presented herein is intended to support research, development, and quality control activities involving this molecule. This document details the methodologies for acquiring the spectral data and presents the quantitative information in a clear, tabular format for ease of reference and comparison.
Spectroscopic Data
The following tables summarize the key spectral data obtained for 2-(4-Aminophenyl)ethylamine.
Infrared (IR) Spectroscopy
Table 1: Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3350 - 3500 | N-H stretch (primary amine) |
| 3000 - 3100 | Aromatic C-H stretch |
| 2850 - 2960 | Aliphatic C-H stretch |
| 1620 | N-H bend (scissoring) |
| 1510, 1450 | Aromatic C=C stretch |
| 825 | p-disubstituted C-H bend |
Note: The specific peak values may vary slightly depending on the experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.0 | Doublet | 2H | Aromatic H (ortho to NH₂) |
| ~6.6 | Doublet | 2H | Aromatic H (meta to NH₂) |
| ~3.5 | Broad singlet | 2H | -NH₂ (aromatic) |
| ~2.9 | Triplet | 2H | -CH₂-NH₂ (aliphatic) |
| ~2.6 | Triplet | 2H | Ar-CH₂- |
| ~1.3 | Broad singlet | 2H | -NH₂ (aliphatic) |
Note: Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm) and can be influenced by the solvent and concentration.
Table 3: ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~145 | Aromatic C-NH₂ |
| ~129 | Aromatic CH (ortho to NH₂) |
| ~128 | Aromatic C-CH₂CH₂NH₂ |
| ~115 | Aromatic CH (meta to NH₂) |
| ~43 | -CH₂-NH₂ (aliphatic) |
| ~38 | Ar-CH₂- |
Note: The assignments are based on typical chemical shifts for similar structures and may require further 2D NMR experiments for unambiguous confirmation.
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon meticulous experimental execution. The following protocols outline the methodologies for obtaining the IR and NMR spectra of 2-(4-Aminophenyl)ethylamine.
Infrared (IR) Spectroscopy
Sample Preparation: A neat (undiluted) liquid sample of 2-(4-Aminophenyl)ethylamine was used. A single drop of the viscous liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used for data acquisition.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 - 32 scans were co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the clean KBr/NaCl plates was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2-(4-Aminophenyl)ethylamine was dissolved in 0.5 - 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation: A high-field NMR spectrometer, such as a Varian A-60D or a more modern equivalent (e.g., 300 or 500 MHz), was employed.
¹H NMR Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment was used.
-
Spectral Width: A spectral width of approximately 10-15 ppm was set.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds was used between scans.
-
Number of Scans: 8 to 16 scans were acquired.
¹³C NMR Data Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence was used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: A spectral width of approximately 200-220 ppm was set.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds was used.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) was necessary due to the low natural abundance of the ¹³C isotope.
Workflow for Spectral Analysis
The logical flow from sample handling to final data interpretation is a critical aspect of spectroscopic analysis. The following diagram illustrates this workflow.
Caption: Workflow for IR and NMR spectral analysis.
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Aminophenyl)ethylamine from 2-(4-Nitrophenylethylamine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-(4-aminophenyl)ethylamine from its precursor, 2-(4-nitrophenylethylamine). The reduction of the aromatic nitro group is a critical transformation in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.[1][2] This guide outlines several common and effective methods for this conversion, including catalytic hydrogenation and metal-based reductions. Quantitative data is summarized for easy comparison, and detailed, step-by-step protocols are provided for practical implementation in a laboratory setting. Visual diagrams of the reaction workflow and experimental logic are included to enhance understanding.
Introduction
The conversion of 2-(4-nitrophenylethylamine) to 2-(4-aminophenyl)ethylamine is a key step in the synthesis of various biologically active molecules. The resulting product, an aniline derivative, is a versatile intermediate in the pharmaceutical and chemical industries.[2][3] The primary transformation involves the reduction of the nitro group to an amine. The choice of reduction method can be influenced by factors such as substrate compatibility with other functional groups, desired yield and purity, cost-effectiveness, and safety considerations. This document details several robust methods for this synthesis.
Overview of Synthetic Methods
The reduction of an aromatic nitro group to an amine can be achieved through various established chemical methods. The most common approaches for the synthesis of 2-(4-aminophenyl)ethylamine from 2-(4-nitrophenylethylamine) include catalytic hydrogenation and reduction using metals in acidic or neutral conditions.[1][4][5]
Common Reducing Systems:
-
Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) in the presence of hydrogen gas.[4][6] It is often a clean and high-yielding method.
-
Metal and Acid Reduction: Historically significant and still widely used, this method involves the use of a metal like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., hydrochloric acid or acetic acid).[4][5][7]
-
Stannous Chloride (SnCl₂): This reagent provides a milder method for the reduction of nitro groups and is often used when other reducible functional groups are present in the molecule.[4][8]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for different methods used in the reduction of aromatic nitro compounds, providing a comparative overview of their efficiency.
| Method | Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Reference(s) |
| Catalytic Hydrogenation | H₂, Raney Ni | Methanol | Overnight | 20°C | 100 | [6] |
| Catalytic Hydrogenation | H₂, Pd/C | Methanol/HCl | - | Room Temperature | 67 | [9] |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | 4 hours | Reflux | - | [8] |
| Iron Reduction | Fe powder, Acetic Acid | Ethanol | 2 hours | 100°C | - | [10] |
| Iron Reduction | Fe powder, NH₄Cl | Ethanol/Water | - | - | - | [10] |
Note: Yields can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is based on a literature procedure with a reported high yield.[6]
Materials:
-
2-(4-Nitrophenylethylamine)
-
Raney Nickel (50% slurry in water)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-(4-nitrophenylethylamine) (5.0 g, 30 mmol) in methanol (50 mL).
-
Carefully add Raney Nickel (500 mg) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1 atm) at room temperature (20°C) overnight.
-
Upon completion of the reaction (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Wash the filter cake with methanol (4 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield 2-(4-aminophenyl)ethylamine. The reported yield for this procedure is quantitative (4.1 g, 100%).[6]
Protocol 2: Reduction with Stannous Chloride (SnCl₂)
This protocol provides a method for the reduction of aromatic nitro compounds using tin(II) chloride.[8][11]
Materials:
-
2-(4-Nitrophenylethylamine)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution (e.g., 2M)
-
Ethyl acetate
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
To a solution of 2-(4-nitrophenylethylamine) in ethanol, add stannous chloride dihydrate (approximately 5 equivalents).
-
Stir the resulting mixture at room temperature for 10 minutes, then heat to reflux for 4 hours.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the crude residue between ethyl acetate and a 10% sodium bicarbonate solution or 2M KOH.[8][11]
-
Separate the organic layer. Extract the aqueous layer further with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the product.[8]
Protocol 3: Reduction with Iron in Acidic Medium
This method utilizes iron powder in the presence of an acid for the reduction.[4][7][10]
Materials:
-
2-(4-Nitrophenylethylamine)
-
Iron powder
-
Ethanol
-
Acetic acid
-
Water
-
Sodium hydroxide (NaOH) solution (e.g., 1N)
-
Ethyl acetate
-
Separatory funnel
-
Drying agent (e.g., magnesium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, prepare a solution of 2-(4-nitrophenylethylamine) in ethanol and acetic acid.
-
Add iron powder (approximately 4 equivalents) to the solution.[10]
-
Heat the resulting mixture to 100°C and stir for 2 hours.[10]
-
After the reaction is complete, cool the mixture and dilute with water.
-
Adjust the pH to approximately 8 by the addition of a 1N aqueous NaOH solution.
-
Extract the mixture with ethyl acetate (3 times).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to yield the desired amine.[10]
Visualizations
Chemical Reaction Workflow
Caption: Synthetic routes for 2-(4-aminophenyl)ethylamine.
Experimental Protocol Flow Diagram (Catalytic Hydrogenation)
Caption: Workflow for catalytic hydrogenation protocol.
References
- 1. Preparation of amines: Reduction of nitro compounds [unacademy.com]
- 2. nbinno.com [nbinno.com]
- 3. indiamart.com [indiamart.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 9. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols: The Role of 2-(4-Aminophenyl)ethylamine in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)ethylamine is a versatile chemical intermediate that serves as a critical building block in the synthesis of various pharmaceutical compounds.[1][2][3] Its unique structure, featuring a primary aliphatic amine and an aromatic amine, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. This document provides detailed application notes and experimental protocols for the use of 2-(4-Aminophenyl)ethylamine in the development of a key therapeutic agent, Mirabegron, a selective β3-adrenergic receptor agonist. These notes are intended to guide researchers and drug development professionals in synthesizing, characterizing, and evaluating compounds derived from this important intermediate.
Application: Intermediate in the Synthesis of Mirabegron
2-(4-Aminophenyl)ethylamine is a pivotal intermediate in the synthesis of Mirabegron, a medication approved for the treatment of overactive bladder (OAB).[4][5][6] Mirabegron functions by activating β3-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increased bladder capacity.[4][7] The synthesis of Mirabegron from 2-(4-Aminophenyl)ethylamine involves the formation of a key intermediate, (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[4][5][8]
Synthesis Protocol: (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol
This protocol outlines the reductive amination of (R)-mandelic acid with 2-(4-nitrophenyl)ethylamine followed by reduction of the nitro group to yield the key aminophenethylamino-ethanol intermediate.
Materials:
-
(R)-Mandelic acid
-
2-(4-Nitrophenyl)ethylamine hydrochloride
-
Triethylamine
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Borane-tetrahydrofuran complex (BH3-THF)
-
10% Palladium on carbon (Pd/C) or Raney Nickel
-
Methanol
-
Hydrogen gas
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Coupling:
-
Dissolve (R)-mandelic acid, 2-(4-nitrophenyl)ethylamine hydrochloride, HOBt, and EDCI in DMF.
-
Add triethylamine dropwise at 0 °C and stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to obtain (R)-N-[2-(4-nitrophenyl)ethyl]-2-hydroxy-2-phenylacetamide.
-
-
Amide Reduction:
-
Dissolve the amide from the previous step in THF.
-
Add BH3-THF solution dropwise at 0 °C and then reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and quench with methanol.
-
Remove the solvent under reduced pressure and purify the residue to yield (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.
-
-
Nitro Group Reduction:
-
Dissolve (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethanol in methanol.
-
Add 10% Pd/C or Raney Nickel catalyst.[9]
-
Stir the mixture under a hydrogen atmosphere (1 atm) overnight at room temperature.[9]
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.[4][5]
-
Experimental Workflow for Synthesis
Caption: Synthetic route to a key Mirabegron intermediate.
Pharmacological Characterization Protocols
The pharmacological activity of compounds derived from 2-(4-Aminophenyl)ethylamine, such as Mirabegron, is typically characterized through a series of in vitro assays to determine their binding affinity and functional activity at the target receptor.
Protocol 1: Radioligand Binding Assay for β3-Adrenergic Receptor
This protocol is designed to determine the binding affinity (Ki) of a test compound for the β3-adrenergic receptor using a competitive binding assay.[10][11][12]
Materials:
-
Cell membranes prepared from cells expressing the human β3-adrenergic receptor.
-
Radioligand: [³H]-CGP-12177 (a known β-adrenergic receptor ligand).[10]
-
Test compound (e.g., Mirabegron).
-
Non-specific binding control: Propranolol (a non-selective beta-blocker).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[13]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the β3-adrenergic receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.1-0.5 mg/mL.[10]
-
-
Assay Setup (in triplicate):
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP-12177 (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of Propranolol (10 µM final concentration), 50 µL of [³H]-CGP-12177, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound (at various concentrations), 50 µL of [³H]-CGP-12177, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plates at 37°C for 60 minutes.[13]
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Counting:
-
Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Quantitative Data: Mirabegron Binding Affinity
| Receptor Subtype | Ligand | Ki (nM) | Radioligand | Cell Line |
| Human β3 | Mirabegron | 29.5 | [³H]-L-748,337 | CHO-K1 |
| Human β1 | Mirabegron | >10,000 | [¹²⁵I]-Iodocyanopindolol | CHO |
| Human β2 | Mirabegron | >10,000 | [¹²⁵I]-Iodocyanopindolol | CHO |
Data compiled from publicly available pharmacological studies.
Protocol 2: cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), a second messenger, following the activation of Gs-coupled receptors like the β3-adrenergic receptor.[14][15][16]
Materials:
-
CHO-K1 cells stably expressing the human β3-adrenergic receptor.
-
Cell culture medium.
-
Test compound (e.g., Mirabegron).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
-
96-well cell culture plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding:
-
Seed the β3-receptor expressing cells into 96-well plates and grow to 80-90% confluency.
-
-
Compound Treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (0.5 mM) for 30 minutes at 37°C.
-
Add varying concentrations of the test compound or controls (forskolin, vehicle) to the wells.
-
Incubate for 30 minutes at 37°C.[17]
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the concentration of cAMP produced in each well.
-
Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Quantitative Data: Mirabegron Functional Activity
| Assay | Cell Line | Parameter | Value |
| cAMP Accumulation | CHO-K1 (human β3) | EC50 | 22.4 nM |
| cAMP Accumulation | CHO-K1 (human β1) | EC50 | >10,000 nM |
| cAMP Accumulation | CHO-K1 (human β2) | EC50 | >10,000 nM |
Data compiled from publicly available pharmacological studies.
Signaling Pathway and In Vivo Efficacy
β3-Adrenergic Receptor Signaling Pathway
Mirabegron, synthesized from the 2-(4-Aminophenyl)ethylamine scaffold, exerts its therapeutic effect through the β3-adrenergic receptor signaling pathway.
Caption: Mirabegron activates the β3-AR signaling cascade.
In Vivo Efficacy of Mirabegron
Clinical trials have demonstrated the efficacy of Mirabegron in treating OAB.[7][19] The primary endpoints in these studies typically include changes from baseline in the mean number of micturitions and incontinence episodes per 24 hours.[20][21]
Summary of Phase III Clinical Trial Data for Mirabegron (50 mg)
| Efficacy Endpoint | Placebo (Adjusted Mean Change) | Mirabegron 50 mg (Adjusted Mean Change) | p-value |
| Micturitions / 24 hours | -1.1 | -1.8 | <0.001 |
| Incontinence episodes / 24 hours | -1.1 | -1.6 | <0.001 |
| Mean Volume Voided (mL) | +10.1 | +21.4 | <0.001 |
Data represents pooled analysis from 12-week, randomized, placebo-controlled studies.[22]
Conclusion
2-(4-Aminophenyl)ethylamine is a cornerstone intermediate in the synthesis of the clinically significant drug, Mirabegron. The protocols and data presented herein provide a comprehensive overview for researchers engaged in the discovery and development of novel therapeutics targeting the β3-adrenergic receptor and other G-protein coupled receptors. The detailed methodologies for synthesis, radioligand binding, and functional cAMP assays offer a robust framework for the evaluation of new chemical entities derived from this versatile scaffold.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. KR20210073972A - A new process for the preparation of (R)-2-((4-Aminophenethyl)amino)-1-phenylethanol - Google Patents [patents.google.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. WO2016024284A2 - A process for the preparation of mirabegron and its intermediates - Google Patents [patents.google.com]
- 7. Mirabegron in overactive bladder patients: efficacy review and update on drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mirabegron synthesis - chemicalbook [chemicalbook.com]
- 9. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Radioligand binding assay [bio-protocol.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay [promega.sg]
- 16. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 17. m.youtube.com [m.youtube.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Mirabegron in overactive bladder: a review of efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Impact of mirabegron extended-release on the treatment of overactive bladder with urge urinary incontinence, urgency, and frequency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clinical Studies | MYRBETRIQ® (mirabegron ER tablets) [myrbetriqhcp.com]
Applications of 4-(2-Aminoethyl)aniline in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethyl)aniline is a versatile bifunctional monomer that holds significant promise in the field of polymer chemistry. Its unique structure, featuring both a primary aliphatic amine and a primary aromatic amine, allows for its incorporation into a variety of polymer architectures, including polyamides, polyimides, and functionalized polyanilines. This dual functionality enables the synthesis of polymers with tailored properties, such as enhanced solubility, improved processability, and the introduction of reactive sites for further modification. These characteristics make polymers derived from 4-(2-Aminoethyl)aniline attractive candidates for a range of applications, from advanced materials to biomedical uses like drug delivery and the creation of biocompatible scaffolds.[1][2][3]
This document provides detailed application notes, experimental protocols, and characterization data for the use of 4-(2-Aminoethyl)aniline in polymer synthesis.
Application Notes
The primary applications of 4-(2-Aminoethyl)aniline in polymer chemistry stem from its ability to act as a monomer in polycondensation reactions and as a modifying agent for existing polymers.
-
Polyamide Synthesis: The presence of two primary amine groups with different reactivities allows for the synthesis of novel polyamides. The more nucleophilic aliphatic amine can selectively react under certain conditions, leaving the aromatic amine available for subsequent polymerization or functionalization. This can lead to the formation of semi-aromatic polyamides with a unique combination of flexibility, thermal stability, and mechanical strength.[4][5] These materials are of interest for applications requiring high-performance engineering plastics.[6][7]
-
Polyimide Synthesis: As a diamine monomer, 4-(2-Aminoethyl)aniline can be reacted with dianhydrides to form polyimides. The incorporation of the flexible ethylamine linkage can improve the solubility and processability of the resulting polyimides, which are often intractable. These modified polyimides can find use in microelectronics and aerospace applications where high thermal stability and good dielectric properties are required.
-
Functional Polyaniline Derivatives: 4-(2-Aminoethyl)aniline can be used to synthesize derivatives of polyaniline (PANI). The pendant aminoethyl group can enhance the solubility of the conductive polymer in common organic solvents, facilitating its processing into films and coatings.[8][9] Furthermore, the primary amine can serve as a reactive handle for the covalent attachment of other molecules, such as sensors, catalysts, or drugs. This makes these polymers promising for applications in chemical sensors, corrosion-resistant coatings, and smart materials.[10][11]
-
Biomedical Applications: The amine functionalities of polymers derived from 4-(2-Aminoethyl)aniline can be protonated at physiological pH, rendering them cationic. This positive charge can promote cell adhesion, making them suitable for tissue engineering scaffolds.[1] Additionally, these polymers can be designed to form nanoparticles or micelles for drug delivery applications, where they can encapsulate and protect therapeutic agents for controlled release.[1][12] The primary amine also offers a site for bioconjugation with targeting ligands or imaging agents.
-
Molecularly Imprinted Polymers (MIPs): 4-(2-Aminoethyl)aniline has been used as a "pseudo-template" in the synthesis of molecularly imprinted polymers for the selective recognition and separation of specific molecules, such as dopamine.[] This highlights its potential in creating highly selective materials for analytical and biomedical applications.
Experimental Protocols
Protocol 1: Synthesis of a Polyamide from 4-(2-Aminoethyl)aniline and Sebacic Acid
This protocol describes a representative low-temperature solution polycondensation method for synthesizing a polyamide.
Materials:
-
4-(2-Aminoethyl)aniline
-
Sebacic acid
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
Procedure:
-
Reactor Setup: A dry, three-neck round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.
-
Monomer Dissolution: In the reaction flask, 4-(2-Aminoethyl)aniline (1 equivalent) and sebacic acid (1 equivalent) are dissolved in anhydrous NMP. Anhydrous calcium chloride (as a solubilizing agent) and pyridine are added to the solution.
-
Reaction Initiation: The solution is stirred vigorously. Triphenyl phosphite (as a condensing agent) is added dropwise to the reaction mixture through the dropping funnel.
-
Polymerization: The reaction mixture is heated to 100-120°C and maintained at this temperature with continuous stirring for 4-6 hours. The progress of the polymerization is monitored by the increase in the viscosity of the solution.
-
Polymer Precipitation and Purification: After the reaction is complete, the mixture is allowed to cool to room temperature. The viscous polymer solution is slowly poured into a beaker containing methanol while stirring continuously to precipitate the polyamide.
-
Washing: The precipitated polymer is collected by filtration and washed thoroughly with fresh methanol to remove unreacted monomers, solvent, and byproducts.
-
Drying: The purified polyamide is dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization:
The synthesized polyamide can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of amide linkages.
-
¹H NMR Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability.[14]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).[15]
Quantitative Data
The properties of polymers derived from 4-(2-Aminoethyl)aniline are highly dependent on the co-monomer used, the polymerization method, and the resulting molecular weight. The following tables provide representative data for polyamides and polyanilides, which can be used as a general reference.
Table 1: Representative Thermal Properties of Aromatic Polyamides
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 206 - 336 °C | [14] |
| 10% Weight Loss Temperature (Td10) | > 400 °C | [4] |
Table 2: Representative Mechanical Properties of Polyamide Films
| Property | Value | Reference |
| Tensile Strength | 84 - 97 MPa | [4] |
| Tensile Modulus | 2.1 - 3.2 GPa | [4] |
| Elongation at Break | 4 - 13 % | [4] |
Potential Application in Drug Delivery
Polymers synthesized using 4-(2-Aminoethyl)aniline can be engineered for drug delivery applications. The pendant primary amine groups can be utilized for conjugating targeting moieties or for electrostatic interactions with negatively charged drugs or nucleic acids.
Conclusion
4-(2-Aminoethyl)aniline is a valuable monomer for the synthesis of a variety of functional polymers. Its unique bifunctional nature allows for the creation of polymers with tunable properties suitable for diverse applications in materials science and biomedicine. The protocols and data presented here provide a foundation for researchers to explore the potential of this versatile building block in their own work. Further research into the specific properties of polymers derived from 4-(2-Aminoethyl)aniline is warranted to fully exploit their potential in advanced applications.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(2-アミノエチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Smart polymer based delivery systems for peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of Biobased Polyesters and Polyamides [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chalcogen.ro [chalcogen.ro]
- 12. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-(4-Aminophenyl)ethylamine as a Versatile Building Block for Bioactive Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Aminophenyl)ethylamine, also known as 4-(2-aminoethyl)aniline, is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a primary aromatic amine and a flexible ethylamine side chain, provides two distinct reactive sites. This allows it to serve as a crucial building block for synthesizing a wide array of complex molecules and heterocyclic systems.[1] Its derivatives have shown promise in various therapeutic areas, including oncology and infectious diseases, by enabling the exploration of novel chemical spaces and targeting specific biological pathways.[1] This document provides an overview of its application in synthesizing key bioactive scaffolds, including detailed protocols and pharmacological data.
Application: Synthesis of Bioactive Benzothiazole Derivatives
2-(4-aminophenyl)benzothiazoles are a class of compounds that have demonstrated potent and selective anti-tumour activity.[2][3] The core structure is synthesized by incorporating the 2-(4-aminophenyl)ethylamine moiety. Modifications to the 2-phenyl ring, such as the addition of methyl or halogen groups, have been shown to significantly enhance cytotoxic potency against various cancer cell lines, including ovarian, renal, colon, and breast carcinomas.[2][3]
Experimental Protocol: General Synthesis of 2-(4-Aminophenyl)benzothiazole Analogues
This protocol outlines a generalized procedure for the synthesis of 2-(4-aminophenyl)benzothiazole derivatives, a key step in developing novel anticancer agents.
-
Starting Material Preparation: Begin with an appropriately substituted 2-aminothiophenol.
-
Condensation Reaction: In a round-bottom flask, dissolve the substituted 2-aminothiophenol (1 equivalent) and a substituted 4-aminobenzoic acid (1 equivalent), which can be derived from 2-(4-aminophenyl)ethylamine, in a suitable high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent.
-
Heating and Cyclization: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to approximately 130-200°C for 4-12 hours. The high temperature facilitates the condensation and subsequent cyclization to form the benzothiazole ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture cautiously onto crushed ice or into a beaker of cold water. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the aqueous mixture with a base, such as sodium bicarbonate or ammonium hydroxide, until the pH is approximately 7-8. Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure 2-(4-aminophenyl)benzothiazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.[4]
Caption: General workflow from synthesis to biological evaluation.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various 2-(4-aminophenyl)benzothiazole derivatives against selected human cancer cell lines.
| Compound ID | Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |
| CJM 126 | None | MCF-7 (Breast) | ~0.001 - 0.01 | [2] |
| DF 203 | 3'-methyl | Ovarian, Colon, Renal | Not specified | |
| L1 | 3'-chloro | HepG2 (Liver) | < 10 | [3] |
| L1Pt | L1 Pt(II) Complex | HepG2 (Liver) | < 10 | [3] |
| VIb | 5-Fluoro (on Isatin) | HeLa (Cervical) | 12.45 | |
| VIc | 5-Chloro (on Isatin) | HeLa (Cervical) | 10.64 | [5] |
| VId | 5-Bromo (on Isatin) | HeLa (Cervical) | 11.52 | [5] |
Note: The IC₅₀ values for CJM 126 are in the nM range, indicating high potency. L1 and L1Pt showed higher cytotoxicity than cisplatin in the referenced study.
Mechanism of Action: Cell Cycle Perturbation
Derivatives of 2-(4-aminophenyl)benzothiazole have been shown to perturb cell cycle distribution. In sensitive cell lines like the MDA-MB-468 breast cancer line, treatment leads to an accumulation of cells in the G2/M phase of the cell cycle, suggesting interference with mitotic processes.[2] This mode of action is distinct from many standard chemotherapeutic agents, highlighting the novelty of this compound class.[2]
Caption: Inhibition of mitosis leading to apoptosis.
Application: Synthesis of Bioactive Schiff Base Derivatives
Schiff bases, characterized by an azomethine (-C=N-) group, are readily synthesized through the condensation of a primary amine with a carbonyl compound.[6] Using 2-(4-aminophenyl)ethylamine provides a scaffold that can be easily derivatized to produce compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[6]
Experimental Protocol: General Synthesis of Schiff Bases from 2-(4-Aminophenyl)ethylamine
This protocol describes a straightforward, one-step synthesis for generating a library of Schiff base derivatives.
-
Reactant Preparation: In a suitable solvent such as absolute ethanol or methanol, dissolve 2-(4-aminophenyl)ethylamine (1 equivalent). In a separate flask, dissolve a selected aldehyde or ketone derivative (1 equivalent) in the same solvent.
-
Condensation Reaction: Add the carbonyl compound solution dropwise to the amine solution with continuous stirring at room temperature. Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 1-24 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold solvent (e.g., ethanol) to remove unreacted starting materials.
-
Purification: If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[7]
-
Characterization: Confirm the formation of the imine bond and the overall structure using FTIR (disappearance of C=O and appearance of C=N stretch), ¹H NMR (presence of the characteristic azomethine proton signal), and mass spectrometry.[8]
Quantitative Data: Antimicrobial Activity
Schiff bases derived from aminophenyl structures have demonstrated notable antimicrobial properties. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC).
| Compound Class | Test Organism | Activity Metric | Result | Reference |
| 4-Aminophenol Schiff Base (S-1) | S. aureus | Inhibition Zone | 14.18 mm (1 mg/mL) | [8] |
| 4-Aminophenol Schiff Base (S-2) | S. aureus | Inhibition Zone | > S-1 | [8] |
| Pyrazole Schiff Bases | Various Bacteria | MIC (µg/mL) | Variable | [6] |
| Cinnamaldehyde Schiff Bases | Various Bacteria | MIC (µM) | < 250 | [7] |
Application: Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms that are core components in numerous FDA-approved drugs like Celecoxib and Sildenafil.[9] Pyrazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][10][11][12] The amine functionality in 2-(4-aminophenyl)ethylamine can be utilized in multi-step syntheses or as a precursor to hydrazine derivatives, which are key reagents in pyrazole ring formation.
Experimental Protocol: Conceptual Synthesis of Pyrazoles
While direct one-pot synthesis from 2-(4-aminophenyl)ethylamine is less common, it can be converted to a hydrazine derivative which is then used in a classical Knorr pyrazole synthesis or related methods.
-
Hydrazine Synthesis (Conceptual): Convert the primary aromatic amine of 2-(4-aminophenyl)ethylamine to a diazonium salt, followed by reduction to yield the corresponding hydrazine derivative.
-
Cyclocondensation Reaction: React the synthesized hydrazine derivative (1 equivalent) with a 1,3-dicarbonyl compound (e.g., acetylacetone) or an α,β-unsaturated ketone (1 equivalent).[12][13]
-
Solvent and Catalyst: The reaction is typically carried out in a protic solvent like ethanol or acetic acid.[11] It can be performed at room temperature or under reflux, depending on the reactivity of the substrates.
-
Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the substituted pyrazole.
Conclusion
2-(4-Aminophenyl)ethylamine is a highly valuable and versatile starting material in the synthesis of diverse, biologically active compounds. Its dual reactive sites allow for the construction of important pharmacophores such as benzothiazoles and Schiff bases. The demonstrated potent anticancer and antimicrobial activities of its derivatives underscore its importance for researchers and professionals in the field of drug discovery and development. The protocols and data presented herein provide a foundational guide for leveraging this building block in the creation of novel therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 2-(4-Aminophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a primary aromatic amine that serves as a versatile building block in the synthesis of various biologically active compounds and advanced materials.[1][2] Its structural motif is found in molecules targeting neurological disorders and in the development of potential anti-cancer agents.[1] Accurate and precise quantification of 2-(4-Aminophenyl)ethylamine is crucial for pharmacokinetic studies, quality control in pharmaceutical manufacturing, and research applications. This document provides detailed application notes and experimental protocols for the quantification of 2-(4-Aminophenyl)ethylamine using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
A variety of analytical techniques can be employed for the quantification of 2-(4-Aminophenyl)ethylamine. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection is a robust and widely used technique. Derivatization of the primary amino groups is often employed to enhance chromatographic retention and detection sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity. Due to the low volatility of 2-(4-Aminophenyl)ethylamine, derivatization is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical applications, providing excellent sensitivity and specificity for quantifying low concentrations of the analyte in complex biological matrices.[4][5]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the quantification of 2-(4-Aminophenyl)ethylamine using the described analytical methods. These values are representative and may vary based on the specific instrumentation and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (after Derivatization)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) (after Derivatization)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 2 - 20 ng/mL |
| Linearity Range | 5 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.05 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 1.0 ng/mL |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
Method 1: HPLC with Pre-column Derivatization and Fluorescence Detection
This method is suitable for the sensitive quantification of 2-(4-Aminophenyl)ethylamine in biological fluids like plasma or urine.
1. Sample Preparation (Protein Precipitation & Derivatization):
-
To 100 µL of plasma or urine sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., a structurally similar primary amine not present in the sample).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
To 50 µL of the supernatant, add 50 µL of 0.1 M borate buffer (pH 9.5).
-
Add 20 µL of o-phthalaldehyde (OPA) derivatizing reagent (10 mg/mL in methanol containing 10 µL/mL of 2-mercaptoethanol).
-
Vortex and let the reaction proceed for 2 minutes at room temperature.
-
Inject 20 µL of the derivatized sample into the HPLC system.
2. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with:
-
A: 50 mM sodium acetate buffer (pH 5.5)
-
B: Acetonitrile
-
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector: Excitation at 340 nm, Emission at 455 nm.
Method 2: GC-MS with Derivatization
This protocol is suitable for the analysis of 2-(4-Aminophenyl)ethylamine in various sample matrices after appropriate extraction.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 1 mL of sample, add an internal standard and adjust the pH to >11 with 1 M NaOH.
-
Extract with 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).
-
Vortex for 2 minutes and centrifuge at 3000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).[6]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.
Method 3: LC-MS/MS for Biological Samples
This highly sensitive and specific method is ideal for pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma or urine, add 10 µL of an isotopically labeled internal standard (e.g., 2-(4-Aminophenyl)ethylamine-d4).
-
Add 200 µL of 0.1 M formic acid and vortex.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M formic acid, followed by 1 mL of methanol.
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase: Gradient elution with:
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
2-(4-Aminophenyl)ethylamine: Precursor ion (Q1) m/z 137.1 -> Product ions (Q3) (e.g., m/z 120.1, m/z 93.1).
-
Internal Standard: Monitor appropriate transitions for the labeled analog.
-
Visualizations
Caption: General workflow for sample preparation and analysis.
Caption: Phenylethylamine interaction with the TAAR1 signaling cascade.[8][9][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trace amine-associated receptors and their ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]
Application of 2-(4-Aminophenyl)ethylamine in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a versatile chemical intermediate.[1] Its structure, featuring a primary aromatic amine and a primary alkyl amine, makes it a valuable building block in the synthesis of various heterocyclic compounds. In the pharmaceutical industry, this compound serves as a potential precursor in the development of drugs targeting neurological disorders, particularly those involving the dopaminergic system.[1] This document provides detailed application notes and protocols for the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease, from a plausible synthetic route originating from 2-(4-aminophenyl)ethylamine.
Featured Application: Synthesis of Pramipexole
Pramipexole is a non-ergot dopamine agonist with a high affinity for the D2 and D3 dopamine receptors.[2][3] It is widely prescribed for the treatment of the signs and symptoms of idiopathic Parkinson's disease.[2] The synthesis of Pramipexole involves the construction of a substituted tetrahydrobenzothiazole ring system. While various synthetic routes exist, this note outlines a plausible pathway commencing from 2-(4-aminophenyl)ethylamine.
Proposed Synthetic Workflow
The synthesis of Pramipexole from 2-(4-aminophenyl)ethylamine can be envisioned through the formation of a key intermediate, 4-acetamidocyclohexanone. This intermediate then undergoes a series of reactions to form the thiazole ring and subsequent functional group manipulations to yield Pramipexole.
Caption: Proposed synthetic workflow for Pramipexole from 2-(4-Aminophenyl)ethylamine.
Experimental Protocols
I. Synthesis of 4-Acetamidocyclohexanone from 2-(4-Aminophenyl)ethylamine (Proposed)
This section outlines a plausible, though not explicitly documented, multi-step synthesis of the key intermediate 4-acetamidocyclohexanone.
Step 1: Acetylation of 2-(4-Aminophenyl)ethylamine
-
Dissolve 2-(4-aminophenyl)ethylamine (1 equivalent) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-aminophenethylamine.
Step 2: Catalytic Hydrogenation to 4-Acetamidocyclohexanol
-
Dissolve N-acetyl-4-aminophenethylamine (1 equivalent) in a suitable solvent like ethanol or methanol.
-
Add a hydrogenation catalyst, such as Rhodium on alumina or Ruthenium on carbon (typically 5 mol%).
-
Place the mixture in a high-pressure hydrogenation apparatus.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 80-120 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with an inert gas.
-
Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 4-acetamidocyclohexanol as a mixture of cis and trans isomers.
Step 3: Oxidation to 4-Acetamidocyclohexanone
-
Dissolve 4-acetamidocyclohexanol (1 equivalent) in a suitable organic solvent (e.g., dichloromethane).
-
Add a catalytic amount of (2,2,6,6-tetramethyl-1-piperidinyloxy) radical (TEMPO) and sodium bromide.
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (bleach) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-acetamidocyclohexanone. Purify by column chromatography or recrystallization.
II. Synthesis of Pramipexole from 4-Acetamidocyclohexanone
The following protocol is based on established literature procedures.
Step 1: Bromination of 4-Acetamidocyclohexanone
-
Dissolve 4-acetamidocyclohexanone (1 equivalent) in glacial acetic acid.
-
Slowly add bromine (1 equivalent) dropwise at room temperature with stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain 2-bromo-4-acetamidocyclohexanone.
Step 2: Hantzsch Thiazole Synthesis
-
Reflux a mixture of 2-bromo-4-acetamidocyclohexanone (1 equivalent) and thiourea (1.1 equivalents) in ethanol for 4-6 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of 6-acetamido-2-amino-4,5,6,7-tetrahydrobenzothiazole hydrobromide.
-
Filter the precipitate, wash with cold ethanol, and dry.
Step 3: Hydrolysis and Chiral Resolution
-
Heat the hydrobromide salt from the previous step in aqueous hydrobromic acid (e.g., 48%) at reflux for 8-12 hours to hydrolyze the amide.
-
Cool the solution and concentrate under reduced pressure.
-
Dissolve the residue in water and basify with a strong base (e.g., NaOH) to precipitate the racemic 2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
-
Perform chiral resolution of the racemic diamine using a chiral acid (e.g., L-(+)-tartaric acid) through fractional crystallization to isolate the (S)-enantiomer.
Step 4: Propylation to Pramipexole
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole (1 equivalent) in a suitable solvent like acetonitrile.
-
Add a base such as potassium carbonate (2-3 equivalents).
-
Add an n-propyl halide (e.g., 1-bromopropane or 1-iodopropane) (1-1.2 equivalents).
-
Heat the mixture to reflux and stir for 12-24 hours until the reaction is complete.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain Pramipexole base.
-
The base can be converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid in an appropriate solvent.
Quantitative Data
The efficacy of Pramipexole in treating Parkinson's disease is typically measured by the change in the Unified Parkinson's Disease Rating Scale (UPDRS) scores. The following table summarizes data from clinical trials.
| Study/Dosage | Baseline UPDRS (Mean) | Change from Baseline in UPDRS (Mean) | p-value vs. Placebo | Reference(s) |
| Pramipexole (1.5 - 4.5 mg/day) - Early PD | ~23.5 (Total) | -4.8 (Total) | <0.0001 | [3] |
| Pramipexole (1.5 mg/day) - Early PD | Not Specified | -5.9 (Total) | <0.005 | [4] |
| Pramipexole (3.0 mg/day) - Early PD | Not Specified | -6.5 (Total) | <0.005 | [4] |
| Pramipexole (4.5 mg/day) - Early PD | Not Specified | -7.0 (Total) | <0.005 | [4] |
| Pramipexole (≥1.5 mg/day) - 18 weeks | Not Specified | -14.83 (Parts II+III) | 0.0025 | [5] |
| Pramipexole (<1.5 mg/day) - 18 weeks | Not Specified | -10.69 (Parts II+III) | - | [5] |
PD: Parkinson's Disease
Mechanism of Action: Dopamine D2/D3 Receptor Signaling
Pramipexole exerts its therapeutic effects by acting as a full agonist at dopamine D2 and D3 receptors in the striatum and substantia nigra.[2] This stimulation compensates for the depleted dopamine levels characteristic of Parkinson's disease. The D2 and D3 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[2][6]
Caption: Simplified Dopamine D2/D3 receptor signaling pathway activated by Pramipexole.
Activation of the D2/D3 receptor by Pramipexole leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[7] The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein).[7] This signaling cascade ultimately results in the modulation of gene expression and neuronal excitability, helping to alleviate the motor symptoms of Parkinson's disease.
Other Neurological Disorder Drugs
While 2-(4-aminophenyl)ethylamine is a plausible precursor for Pramipexole, its use in the synthesis of other commercially available drugs for neurological disorders is not as clearly established in the scientific literature. Another prominent non-ergot dopamine agonist used in the treatment of Parkinson's disease is Ropinirole .
The synthesis of Ropinirole typically starts from different precursors, such as 2-phenylethanol or 4-(2-aminoethyl)indole, and follows distinct synthetic routes that do not appear to directly involve 2-(4-aminophenyl)ethylamine.[8][9]
Conclusion
2-(4-Aminophenyl)ethylamine represents a potentially valuable starting material in the synthesis of neurological disorder drugs, most notably as a precursor to the dopamine agonist Pramipexole. The provided protocols, combining established and proposed synthetic steps, offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Further research to optimize the proposed initial steps and explore the utility of this building block in the synthesis of other novel therapeutic agents is warranted.
References
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: ROPINIROLE [orgspectroscopyint.blogspot.com]
- 2. researchgate.net [researchgate.net]
- 3. Pramipexole in patients with early Parkinson's disease (PROUD): a randomised delayed-start trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of pramipexole in early Parkinson disease. A randomized dose-ranging study. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of pramipexole dose–response relationships in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Heat-Resistant Biopolyureas Using 2-(4-Aminophenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)ethylamine (4APEA) is an aromatic diamine that serves as a valuable monomer for the synthesis of high-performance polymers.[1][2][3][4] Of particular interest is its application in the creation of heat-resistant biopolyureas. The incorporation of aromatic structures into the polymer backbone is a well-established strategy for enhancing thermal stability.[5][6] This document provides detailed application notes and experimental protocols for the synthesis of novel semi-bio-based aromatic polyureas using 4APEA, a monomer that can be produced via fermentation.[1][2][3] These biopolyureas exhibit excellent thermostability, making them suitable for various industrial applications where heat resistance is critical.[1][2][3]
Data Presentation
The thermal properties of two novel biopolyureas, PU-1 and PU-2, synthesized from 4APEA are summarized in the table below. These polymers were produced by reacting 4APEA with two different diisocyanates. The decomposition temperature at 10% weight loss (Td10) is a key indicator of thermal stability.
| Polymer | Diisocyanate Monomer | Td10 (°C) | Yield (%) |
| PU-1 | Methylenediphenyl 4,4'-diisocyanate (MDI) | 302 | 98 |
| PU-2 | Hexamethylene diisocyanate (HDI) | 276 | 98 |
Table 1: Thermal decomposition temperatures and yields of biopolyureas synthesized from 2-(4-Aminophenyl)ethylamine (4APEA). Data sourced from Minakawa et al., 2022.[1][2][3]
Experimental Protocols
The following protocols are based on the successful synthesis of heat-resistant biopolyureas PU-1 and PU-2.[1][3]
Materials and Equipment
-
2-(4-Aminophenyl)ethylamine (4APEA), purified
-
Methylenediphenyl 4,4'-diisocyanate (MDI)
-
Hexamethylene diisocyanate (HDI)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Methanol, pure
-
Nitrogen gas supply
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
Synthesis of Biopolyurea PU-1 (with MDI)
-
Reactant Preparation: In a clean, dry reaction vial, dissolve 0.10 g (0.76 mmol) of purified 2-(4-Aminophenyl)ethylamine in 1 mL of dimethyl sulfoxide (DMSO).
-
Monomer Addition: To the 4APEA solution, add 0.19 g (0.76 mmol) of methylenediphenyl 4,4'-diisocyanate.
-
Inert Atmosphere: Purge the reaction vial with nitrogen gas to create an inert atmosphere.
-
Polymerization: Seal the vial and incubate the reaction mixture at room temperature for 48 hours with continuous stirring.
-
Precipitation: After 48 hours, precipitate the polymer product by adding pure methanol to the reaction mixture.
-
Isolation and Drying: Collect the resulting pale brown powder (PU-1) by filtration, wash with methanol, and dry under vacuum. The expected yield is approximately 98%.[1][3]
Synthesis of Biopolyurea PU-2 (with HDI)
-
Reactant Preparation: In a clean, dry reaction vial, dissolve 0.10 g (0.76 mmol) of purified 2-(4-Aminophenyl)ethylamine in 1 mL of dimethyl sulfoxide (DMSO).
-
Monomer Addition: To the 4APEA solution, add 0.13 g (0.76 mmol) of hexamethylene diisocyanate.
-
Inert Atmosphere: Purge the reaction vial with nitrogen gas.
-
Polymerization: Seal the vial and incubate the reaction mixture at room temperature for 48 hours with continuous stirring.
-
Precipitation: Following the incubation period, precipitate the polymer by adding pure methanol.
-
Isolation and Drying: Collect the resulting polymer (PU-2) by filtration, wash with methanol, and dry under vacuum to obtain a quantitative yield of approximately 98%.[1][3]
Visualizations
Logical Workflow for Biopolyurea Synthesis
Caption: General workflow for the synthesis of heat-resistant biopolyureas.
Signaling Pathway of Polyurea Formation
Caption: Chemical reaction forming the urea linkage in the biopolyurea.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Fermentative production of 2-(4-aminophenyl)ethylamine to synthesize a novel heat-resistant biopolyurea. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Aromatic Diamines | Polyurethane and Polyurea | Request Quote or Sample [tri-iso.com]
- 6. chemrevlett.com [chemrevlett.com]
Application Note: Sensitive Quantification of 2-(4-Aminophenyl)ethylamine in Pharmaceutical Matrices using HPLC with Pre-column Dansyl Chloride Derivatization
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note details a robust and highly sensitive method for the quantification of 2-(4-aminophenyl)ethylamine using High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection. Due to its lack of a native chromophore or fluorophore, direct analysis of 2-(4-aminophenyl)ethylamine at low concentrations is challenging.[1][2] This protocol employs a pre-column derivatization strategy using dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) to attach a fluorescent tag to the primary amine groups of the analyte. The resulting stable, intensely fluorescent N-dansyl derivative allows for sensitive detection in the picomole to femtomole range and improves chromatographic retention on reversed-phase columns.[1] The method described herein is suitable for the accurate quantification of 2-(4-aminophenyl)ethylamine in various sample matrices relevant to pharmaceutical research and development.
Principle of Derivatization
The analysis of compounds like 2-(4-aminophenyl)ethylamine, which contain primary amine functional groups but lack UV-absorbing or fluorescent moieties, necessitates a derivatization step to enhance detection sensitivity.[1] The dansylation reaction is a widely used, robust method for this purpose.[3]
The reaction proceeds via nucleophilic substitution, where the unprotonated primary amine groups of 2-(4-aminophenyl)ethylamine attack the electrophilic sulfonyl chloride group of dansyl chloride.[1] This reaction is conducted under alkaline conditions (pH 9.5-10.5) to ensure the amine groups are in their more reactive, deprotonated state.[1][4] The process yields a stable sulfonamide derivative that is highly fluorescent, enabling sensitive and selective detection.[1] Given that 2-(4-aminophenyl)ethylamine possesses two primary amine groups (one aromatic, one aliphatic), a di-dansylated derivative is expected to be the primary product under the described conditions.
References
Application Notes and Protocols: The Role of 2-(4-Aminophenyl)ethylamine in Neurotransmitter System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a trace amine that has garnered significant interest in neuroscience and pharmacology due to its role as a potent agonist at the Trace Amine-Associated Receptor 1 (TAAR1).[1][2] TAAR1 is a G protein-coupled receptor that modulates the activity of monoaminergic systems, including dopamine and serotonin, making it a promising therapeutic target for various neurological and psychiatric disorders, such as schizophrenia and depression.[3][4] These application notes provide an overview of the utility of 2-(4-Aminophenyl)ethylamine in studying neurotransmitter systems, along with detailed protocols for its synthesis, and for conducting key experiments to elucidate its pharmacological and physiological effects.
Mechanism of Action
2-(4-Aminophenyl)ethylamine exerts its primary effects through the activation of TAAR1. As a TAAR1 agonist, it mimics the action of endogenous trace amines. TAAR1 is predominantly coupled to the Gαs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade can influence the function of various downstream effectors, ultimately modulating neuronal excitability and neurotransmitter release.[5] The activation of TAAR1 by agonists like 2-(4-Aminophenyl)ethylamine has been shown to attenuate the firing rate of dopaminergic and serotonergic neurons, suggesting a regulatory role in these critical neurotransmitter systems.[5]
Data Presentation
Table 1: In Vitro Activity of Selected TAAR1 Agonists
| Compound | Receptor | Assay Type | Value | Reference |
| β-phenylethylamine (β-PEA) | human TAAR1 | Functional (cAMP) | EC50: 138 - 260 nM | [2] |
| Tyramine | human TAAR1 | Functional (cAMP) | EC50: 70 - 1100 nM | [6] |
| RO5256390 | human TAAR1 | Functional (cAMP) | EC50: ~10 nM | [7] |
| LK00764 | rat TAAR1 | Functional (BRET) | EC50: 4.0 nM | [1] |
Table 2: In Vivo Effects of TAAR1 Modulation on Neurotransmitter Levels
| Compound/Manipulation | Brain Region | Neurotransmitter | Change from Baseline (%) | Animal Model | Reference |
| Amphetamine (TAAR1 agonist) | Striatum | Dopamine | Significant Increase | Rat | [] |
| 6-OHDA Lesion (Dopamine depletion) | Striatum | Serotonin | Significant Increase in basal levels | Rat | |
| Ketamine | Prefrontal Cortex | Serotonin | ~144% Increase | Mouse | [9] |
Note: The data in Table 2 illustrates the impact of compounds that directly or indirectly affect TAAR1 and monoaminergic systems, providing a framework for the expected effects of 2-(4-Aminophenyl)ethylamine.
Mandatory Visualizations
Caption: TAAR1 Signaling Pathway of 2-(4-Aminophenyl)ethylamine.
Caption: Experimental Workflow for Studying 2-(4-Aminophenyl)ethylamine.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Aminophenyl)ethylamine
This protocol describes the synthesis of 2-(4-Aminophenyl)ethylamine from 2-(4-nitrophenyl)ethanamine.
Materials:
-
2-(4-Nitrophenyl)ethanamine
-
Raney Ni (Nickel catalyst)
-
Methanol
-
Hydrogen gas supply
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-(4-nitrophenyl)ethanamine in methanol.
-
Carefully add a catalytic amount of Raney Ni to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with nitrogen gas to remove any oxygen.
-
Introduce hydrogen gas to the reaction mixture and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully filter the mixture to remove the Raney Ni catalyst. Caution: Raney Ni is pyrophoric and should be handled with care.
-
Wash the catalyst with additional methanol.
-
Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator to yield 2-(4-Aminophenyl)ethylamine.
-
The final product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Radioligand Binding Assay for TAAR1
This protocol is designed to determine the binding affinity (Ki) of 2-(4-Aminophenyl)ethylamine for the TAAR1 receptor through competition with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a cell line stably expressing human TAAR1.
-
Radioligand (e.g., [³H]-EPPTB, a known TAAR1 antagonist).
-
2-(4-Aminophenyl)ethylamine (test compound).
-
Non-specific binding control (e.g., a high concentration of a known unlabeled TAAR1 ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Scintillation vials and cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration manifold.
Procedure:
-
Prepare serial dilutions of 2-(4-Aminophenyl)ethylamine in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and the serially diluted 2-(4-Aminophenyl)ethylamine or the non-specific binding control.
-
Add the radioligand to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of 2-(4-Aminophenyl)ethylamine to determine the IC50 value (the concentration that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP Accumulation Assay for TAAR1
This functional assay measures the ability of 2-(4-Aminophenyl)ethylamine to stimulate TAAR1 and induce the production of cAMP.
Materials:
-
HEK293 cells (or another suitable cell line) stably expressing human TAAR1.
-
Cell culture medium.
-
Assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
2-(4-Aminophenyl)ethylamine (test compound).
-
Forskolin (positive control, directly activates adenylyl cyclase).
-
cAMP assay kit (e.g., ELISA-based or HTRF-based).
-
96-well cell culture plates.
Procedure:
-
Seed the TAAR1-expressing cells in a 96-well plate and grow to a suitable confluency.
-
On the day of the assay, replace the culture medium with the assay buffer containing the phosphodiesterase inhibitor and incubate.
-
Prepare serial dilutions of 2-(4-Aminophenyl)ethylamine in the assay buffer.
-
Add the diluted test compound or controls (buffer alone for baseline, forskolin for positive control) to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells according to the cAMP assay kit instructions.
-
Measure the intracellular cAMP levels using the detection method provided in the kit.
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration against the logarithm of the concentration of 2-(4-Aminophenyl)ethylamine to generate a dose-response curve.
-
Determine the EC50 value (the concentration that produces 50% of the maximal response) from the dose-response curve.
Protocol 4: In Vivo Microdialysis for Dopamine and Serotonin Measurement
This protocol outlines the procedure for in vivo microdialysis in a rat model to measure the effect of 2-(4-Aminophenyl)ethylamine on extracellular dopamine and serotonin levels in specific brain regions (e.g., striatum and prefrontal cortex).
Materials:
-
Male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
2-(4-Aminophenyl)ethylamine.
-
Fraction collector.
-
HPLC system with electrochemical detection (ECD).
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a microdialysis probe into the target brain region (e.g., striatum or prefrontal cortex) using stereotaxic coordinates.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples for a set period (e.g., 60-120 minutes).
-
Administer 2-(4-Aminophenyl)ethylamine systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the collected dialysate samples for dopamine and serotonin concentrations using HPLC-ECD.
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of 2-(4-Aminophenyl)ethylamine.
Protocol 5: HPLC-ECD Analysis of Dopamine and Serotonin in Microdialysates
This protocol describes the analytical method for quantifying dopamine and serotonin in microdialysis samples.
Materials:
-
HPLC system with an electrochemical detector (ECD).
-
Reversed-phase C18 column.
-
Mobile phase (e.g., a mixture of methanol and an aqueous buffer containing an ion-pairing agent).
-
Standards for dopamine and serotonin.
-
Microdialysate samples.
Procedure:
-
Prepare a standard curve by injecting known concentrations of dopamine and serotonin standards into the HPLC system.
-
Inject a small volume (e.g., 10-20 µL) of the microdialysate sample into the HPLC system.
-
Separate the analytes on the C18 column using the specified mobile phase and flow rate.
-
Detect dopamine and serotonin using the electrochemical detector set at an appropriate oxidation potential.
-
Identify and quantify the dopamine and serotonin peaks in the chromatogram by comparing their retention times and peak areas/heights to those of the standards.
-
Calculate the concentration of dopamine and serotonin in each microdialysate sample based on the standard curve.
Conclusion
2-(4-Aminophenyl)ethylamine serves as a valuable pharmacological tool for investigating the role of the trace amine-associated receptor 1 in modulating neurotransmitter systems. The protocols outlined in these application notes provide a comprehensive framework for researchers to synthesize this compound and to systematically evaluate its binding affinity, functional activity, and in vivo effects on dopamine and serotonin. Such studies are crucial for advancing our understanding of TAAR1-mediated signaling and for the development of novel therapeutic strategies for a range of neuropsychiatric disorders.
References
- 1. Discovery of Trace Amine Associated Receptor 1 (TAAR1) Agonist 2-(5-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4 H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders [mdpi.com]
- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of serotonin, noradrenaline, dopamine and their metabolites in rat brain extracts and microdialysis samples by column liquid chromatography with fluorescence detection following derivatization with benzylamine and 1,2-diphenylethylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Aminophenyl)ethylamine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(4-Aminophenyl)ethylamine (CAS 13472-00-9). It is intended for researchers, scientists, and drug development professionals to help improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-(4-Aminophenyl)ethylamine, particularly through the reduction of 2-(4-nitrophenyl)ethylamine.
Issue: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.[1] - Reaction Time & Temperature: Increase the reaction time or temperature, but monitor for potential degradation of the product.[1] - Catalyst Activity: Ensure the catalyst (e.g., Raney Ni, Pd/C) is fresh and active. Deactivated catalyst can lead to a stalled reaction. |
| Poor Quality of Reagents | - Purity of Starting Material: Use high-purity 2-(4-nitrophenyl)ethylamine. Impurities in the starting material can interfere with the reaction.[2] - Solvent Quality: Use anhydrous solvents, especially if using reactive intermediates, to prevent unwanted side reactions.[1] |
| Inefficient Hydrogenation | - Hydrogen Pressure: Optimize the hydrogen pressure. This parameter often needs to be balanced with temperature and catalyst loading.[2] For instance, one reported synthesis uses 1 atmosphere of hydrogen overnight.[3] - Catalyst Loading: Ensure an appropriate catalyst-to-substrate ratio. A common ratio is 10% Pd/C by weight of the starting material. |
| Product Loss During Workup | - pH Adjustment: Carefully adjust the pH during aqueous workup to minimize the solubility of the product in the aqueous phase.[1] - Extraction Solvent: Optimize the choice of extraction solvent to ensure efficient separation of the product from the reaction mixture. |
Issue: Product Discoloration (Yellow to Brown)
| Potential Cause | Suggested Solution |
| Oxidation of the Amine | - Inert Atmosphere: Handle the product under an inert atmosphere (e.g., nitrogen or argon), especially during purification and drying, to prevent oxidation. Aminophenols and related compounds are sensitive to air and light, which can lead to the formation of colored polymeric products.[2] - Storage: Store the final product in a cool, dark place.[2] |
| Residual Impurities | - Purification: If discoloration persists, repurify the product. Recrystallization or column chromatography can remove colored impurities. |
Issue: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Material | - Reaction Monitoring: As mentioned, use TLC to confirm the complete consumption of the starting material before workup.[1] |
| Side Reactions | - Over-reduction: In some cases, particularly with related syntheses like that of aminophenols, over-reduction can lead to byproducts. Careful control of reaction conditions (temperature, pressure, catalyst) is crucial.[2] |
| Ineffective Purification | - Purification Method: Standard crystallization may not be sufficient to remove all impurities. Consider using column chromatography for higher purity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce 2-(4-Aminophenyl)ethylamine?
A1: The most prevalent method is the reduction of 2-(4-nitrophenyl)ethylamine. This is typically achieved through catalytic hydrogenation using catalysts such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[3][4]
Q2: What are the typical reaction conditions for the reduction of 2-(4-nitrophenyl)ethylamine?
A2: Reaction conditions can vary, but a common protocol involves stirring 2-(4-nitrophenyl)ethylamine with a catalyst in a solvent like methanol under a hydrogen atmosphere. For example, one procedure uses Raney Ni in methanol under 1 atmosphere of hydrogen overnight at 20°C.[3] Another approach uses 10% Pd/C as a catalyst.[4]
Q3: Are there alternative, non-hydrogenation-based reduction methods?
A3: Yes, alternative methods exist that avoid the use of high-pressure hydrogen gas, which can be a safety concern in industrial settings. One such method employs a phase-transfer reagent and an organic compound like ammonium formate as a hydrogen donor in the presence of a Pd/C catalyst. This approach is considered milder and more suitable for large-scale production.[4]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[1][4] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q5: What are the key safety precautions when synthesizing 2-(4-Aminophenyl)ethylamine?
A5: When working with hydrogen gas, ensure proper ventilation and use equipment rated for pressure reactions. The product, 2-(4-Aminophenyl)ethylamine, is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a patented synthesis route.[3]
-
Reaction Setup: In a suitable reaction vessel, add 2-(4-nitrophenyl)ethylamine (e.g., 5.0 g, 30 mmol) and Raney Nickel (e.g., 500 mg) to methanol (e.g., 50 mL).
-
Hydrogenation: Stir the mixture under 1 atmosphere of hydrogen at 20°C overnight.
-
Workup:
-
Filter the reaction mixture to remove the Raney Ni catalyst.
-
Wash the catalyst with methanol (e.g., 4 x 50 mL).
-
Combine the filtrate and washes and concentrate under reduced pressure (e.g., using a rotary evaporator) to obtain 2-(4-aminophenyl)ethylamine.
-
Protocol 2: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This method avoids the use of hydrogen gas.[4]
-
Reaction Setup: In a reaction flask, dissolve the nitro-containing starting material in an alcohol solvent such as methanol.
-
Reagent Addition: Add 10% Pd/C catalyst and ammonium formate. The molar ratio of ammonium formate to the starting material can range from 1:1 to 20:1.[4]
-
Reaction: Heat the mixture, with typical reaction temperatures between 30°C and 70°C, and monitor the reaction by TLC.[4]
-
Workup:
-
Once the reaction is complete, cool the mixture and filter off the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure.
-
The resulting residue can be further purified by extraction and/or crystallization.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-(4-Aminophenyl)ethylamine
| Method | Starting Material | Catalyst | Reducing Agent / H2 Pressure | Solvent | Temperature | Reported Yield | Reference |
| Catalytic Hydrogenation | 2-(4-Nitrophenyl)ethylamine | Raney Ni | 1 atm H₂ | Methanol | 20°C | ~100% | [3] |
| Catalytic Transfer Hydrogenation | (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride | 10% Pd/C | Ammonium Formate | Methanol | 30-70°C | Not specified for parent compound | [4] |
Visualizations
Caption: Workflow for the synthesis of 2-(4-Aminophenyl)ethylamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 4. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 5. 2-(4-Aminophenyl)ethylamine | 13472-00-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification of 2-(4-Aminophenyl)ethylamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Aminophenyl)ethylamine (also known as 4-aminophenethylamine).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced 2-(4-Aminophenyl)ethylamine?
A1: The most common impurities depend on the synthetic route. A frequent synthesis involves the reduction of 2-(4-nitrophenyl)ethanamine.[1] In this case, potential impurities include:
-
Unreacted Starting Material: 2-(4-nitrophenyl)ethanamine.
-
Partially Reduced Intermediates: Such as the corresponding hydroxylamine or nitroso compounds.
-
Byproducts of Reduction: Depending on the reducing agent and conditions, other side-products may form.
-
Polymerization Products: Aromatic amines can be susceptible to oxidative polymerization, appearing as dark, tarry substances.
Q2: My 2-(4-Aminophenyl)ethylamine sample is dark-colored. What is the cause and how can I remove the color?
A2: Dark coloration is often due to the presence of oxidized or polymerized impurities. These can form upon exposure to air and light.[2] To decolorize the sample, you can incorporate a treatment with activated charcoal during the recrystallization process.
Q3: The compound is air-sensitive. What precautions should I take during purification?
A3: 2-(4-Aminophenyl)ethylamine is susceptible to oxidation by air.[2] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps in recrystallization or when stored for extended periods. Using degassed solvents can also minimize oxidation.
Q4: What are the recommended storage conditions for purified 2-(4-Aminophenyl)ethylamine?
A4: To maintain its purity, 2-(4-Aminophenyl)ethylamine should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8°C, protected from light.[3]
Troubleshooting Guides
Recrystallization
Issue: The compound does not dissolve in the chosen solvent, even with heating.
-
Possible Cause: The solvent is not polar enough.
-
Solution: Try a more polar solvent or a solvent mixture. For instance, if toluene is ineffective, consider trying ethanol or a mixture of ethanol and water.[4]
Issue: No crystals form upon cooling.
-
Possible Causes & Solutions:
-
The solution is not supersaturated: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration and then allow it to cool again.[4]
-
Nucleation has not been initiated: Scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound.[4]
-
Cooling is too rapid: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil instead of crystals.[5]
-
Issue: The compound "oils out" instead of forming crystals.
-
Possible Causes & Solutions:
-
The solution is supersaturated, or the cooling rate is too fast: Add a small amount of a solvent in which the compound is less soluble (an anti-solvent). Cool the solution more slowly. Scratch the inside of the flask with a glass rod to induce crystallization.[5]
-
The melting point of the compound is lower than the boiling point of the solvent: Use a lower-boiling point solvent or a solvent mixture.
-
Issue: The resulting crystals are colored.
-
Possible Cause: Colored impurities are co-crystallizing with the product.
-
Solution: Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.
Column Chromatography
Issue: The compound streaks or shows poor separation on a standard silica gel column.
-
Possible Cause: Basic amines like 2-(4-Aminophenyl)ethylamine can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing and poor separation.[6]
-
Solutions:
-
Add a basic modifier: Incorporate a small amount of a competing amine, such as triethylamine (TEA) or ammonia (e.g., 0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.[6]
-
Use a different stationary phase: Consider using basic alumina or an amine-functionalized silica gel column, which have basic surfaces that minimize strong interactions with the amine compound.[6]
-
Use reversed-phase chromatography: Purifying the compound on a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a pH modifier) can be an effective alternative.[6]
-
Issue: The compound does not elute from the column.
-
Possible Cause: The mobile phase is not polar enough, or the compound is irreversibly adsorbed to the silica gel.
-
Solution: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, you can add a small percentage of methanol. If using a dichloromethane/methanol system, increase the proportion of methanol. Ensure a basic modifier like triethylamine is present in the mobile phase.[7]
Data Presentation
Table 1: Recommended Solvents for Recrystallization (Qualitative)
| Solvent/Solvent System | Suitability as Primary Solvent | Suitability as Anti-Solvent | Notes |
| Toluene | Good | Poor | A good starting point for initial purification. |
| Ethanol | Good | Poor | Can be effective, especially for more polar impurities. |
| Water | Poor | Good | Can be used as an anti-solvent with a miscible solvent like ethanol. |
| Hexane/Heptane | Poor | Good | Useful as an anti-solvent with more polar solvents like ethyl acetate or toluene. |
| Ethyl Acetate | Moderate | Moderate | May be used in combination with a non-polar anti-solvent. |
This table is based on general principles of amine purification and should be confirmed by small-scale solubility tests.
Table 2: Representative Purity Data from Purification Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization (Toluene) | ~90% | >98% | 60-80% |
| Column Chromatography (Silica gel with 1% TEA in DCM/MeOH) | ~90% | >99% | 70-90% |
| Recrystallization (Ethanol/Water) | ~95% | >99% | 50-70% |
These are representative values and can vary based on the nature and amount of impurities, as well as the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 2-(4-Aminophenyl)ethylamine in a minimal amount of a hot solvent (e.g., toluene or ethanol). A good solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 2-5 minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase and Mobile Phase Selection: For a standard purification, use silica gel (230-400 mesh). A good starting mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 98:2) with 0.5-1% triethylamine (TEA) added. The polarity can be adjusted based on TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude 2-(4-Aminophenyl)ethylamine in a minimal amount of the mobile phase or DCM. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of methanol) if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (or a buffer like ammonium formate) with 0.1% formic acid or triethylamine to improve peak shape. A typical mobile phase could be a gradient of acetonitrile in water with 0.1% formic acid.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Mandatory Visualization
Caption: Experimental workflow for purification by recrystallization.
Caption: Troubleshooting logic for column chromatography issues.
Caption: Logical workflow for purity assessment.
References
- 1. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biotage.com [biotage.com]
- 7. Sciencemadness Discussion Board - How do I best conduct a recrystallization when the impurities are similar solubilities as the product? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 2-((4-Aminophenyl)methyl)-4-((4-(ethylamino)phenyl)methyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Stability of 2-(4-Aminophenyl)ethylamine solutions under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Aminophenyl)ethylamine solutions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(4-Aminophenyl)ethylamine solutions?
A1: To ensure the stability of 2-(4-Aminophenyl)ethylamine solutions, it is recommended to store them in a cool, dark place, preferably at 2-8°C. The solutions should be protected from light and air.[1] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.[2]
Q2: My 2-(4-Aminophenyl)ethylamine solution has changed color to yellow/brown. Is it still usable?
A2: A color change to yellow or brown is a common indicator of degradation, likely due to oxidation and/or polymerization of the aromatic amine. It is strongly recommended to perform a purity analysis (e.g., via HPLC) to determine the extent of degradation before further use. For critical applications, it is best to prepare a fresh solution.
Q3: What are the primary degradation pathways for 2-(4-Aminophenyl)ethylamine in solution?
A3: Based on the chemical structure of an aromatic amine, the primary degradation pathways for 2-(4-Aminophenyl)ethylamine are expected to be oxidation, photodecomposition, and reactions at extreme pH values. Oxidation can lead to the formation of colored polymeric products. Exposure to light, especially UV light, can induce photodegradation. Under strongly acidic or basic conditions, the amine functional groups can undergo various reactions.
Q4: Which analytical techniques are suitable for monitoring the stability of 2-(4-Aminophenyl)ethylamine solutions?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the stability of 2-(4-Aminophenyl)ethylamine solutions.[3][4][5] This method can separate the parent compound from its degradation products, allowing for accurate quantification of purity and degradation over time. Other techniques such as LC-MS can be used for the identification of unknown degradation products.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Solution
Symptoms:
-
Noticeable color change within a short period.
-
Precipitate formation.
-
Significant decrease in purity as determined by HPLC.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Exposure to Oxygen | Prepare and store solutions under an inert atmosphere (nitrogen or argon). Use degassed solvents for solution preparation. |
| Exposure to Light | Store solutions in amber-colored vials or wrap containers with aluminum foil to protect from light. Minimize exposure to ambient light during handling. |
| Incompatible Solvent or Excipient | Ensure all components of the solution are compatible with aromatic amines. Avoid reactive excipients or solvents that can promote degradation. |
| Inappropriate pH | Buffer the solution to a pH where 2-(4-Aminophenyl)ethylamine exhibits maximum stability, which typically is near neutral pH for many amines. Avoid strongly acidic or basic conditions unless required by the experimental design. |
| High Storage Temperature | Store solutions at recommended low temperatures (2-8°C) to slow down the rate of degradation. |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in purity measurements between replicate samples.
-
Non-reproducible degradation profiles.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inadequate Mixing | Ensure the solution is homogeneous before sampling. Vortex or gently agitate the solution before taking an aliquot. |
| Inconsistent Handling Procedures | Standardize all experimental procedures, including the duration of exposure to light and air during sample preparation and analysis. |
| Contamination | Use high-purity solvents and reagents. Ensure all glassware and equipment are thoroughly cleaned to avoid contamination with catalysts (e.g., metal ions) that can accelerate degradation. |
| Analytical Method Not Stability-Indicating | Validate the HPLC method to ensure it can separate the parent peak from all potential degradation products. This may involve performing forced degradation studies. |
Experimental Protocols
The following are generalized protocols for forced degradation studies to assess the stability of 2-(4-Aminophenyl)ethylamine solutions. These studies are crucial for developing a stability-indicating analytical method and understanding the degradation pathways.[6][7][8]
Protocol 1: Hydrolytic Stability
-
Preparation of Solutions: Prepare solutions of 2-(4-Aminophenyl)ethylamine (e.g., 1 mg/mL) in three different aqueous media:
-
0.1 M HCl (acidic hydrolysis)
-
Purified Water (neutral hydrolysis)
-
0.1 M NaOH (basic hydrolysis)
-
-
Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Protect the solutions from light.
-
Sampling and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for HPLC analysis.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Oxidative Stability
-
Preparation of Solution: Prepare a solution of 2-(4-Aminophenyl)ethylamine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).
-
Stress Condition: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) to the solution.
-
Incubation: Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Analysis: Analyze the sample by HPLC to determine the extent of degradation.
Protocol 3: Photostability
-
Preparation of Solution: Prepare a solution of 2-(4-Aminophenyl)ethylamine (e.g., 1 mg/mL) in a photochemically inert solvent.
-
Exposure: Expose the solution to a controlled light source as per ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).[1][2][9][10][11] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: After a defined exposure period, analyze both the exposed and dark control samples by HPLC.
-
Evaluation: Compare the chromatograms to assess the extent of photodegradation.
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on a 1 mg/mL solution of 2-(4-Aminophenyl)ethylamine.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60°C | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 48 hours | 60°C | 8.5% | 1 |
| Oxidative | 3% H₂O₂ | 24 hours | 25°C | 25.8% | 3 |
| Thermal | Purified Water | 72 hours | 80°C | 5.1% | 1 |
| Photolytic | ICH Q1B Light | 24 hours | 25°C | 35.5% | >4 |
Visualizations
Experimental Workflow for Stability Testing
Caption: General workflow for assessing the stability of 2-(4-Aminophenyl)ethylamine solutions.
Potential Degradation Signaling Pathway
Caption: Hypothetical degradation pathways of 2-(4-Aminophenyl)ethylamine under stress conditions.
References
- 1. youtube.com [youtube.com]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. biomedres.us [biomedres.us]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. fda.gov [fda.gov]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Synthesis of 2-(4-Aminophenyl)ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-aminophenyl)ethylamine. The content is designed to address specific issues that may arise during experimentation, with a focus on common side reactions and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-(4-aminophenyl)ethylamine?
A1: The most common and industrially viable route for the synthesis of 2-(4-aminophenyl)ethylamine is the catalytic hydrogenation of a nitroaromatic precursor. The two main starting materials for this route are:
-
2-(4-Nitrophenyl)acetonitrile: This involves the reduction of both the nitro group and the nitrile group.
-
2-(4-Nitrophenyl)ethylamine: This route requires the selective reduction of the nitro group.
Q2: What are the major side reactions and impurities I should be aware of during the synthesis?
A2: The primary side reactions occur during the reduction of the aromatic nitro group. The reduction proceeds through nitroso and hydroxylamine intermediates, which can undergo condensation reactions to form dimeric impurities. The main classes of byproducts are:
-
Azoxy compounds: Formed by the condensation of nitroso and hydroxylamine intermediates.
-
Azo compounds: Formed by the further reduction of azoxy compounds.
-
Hydrazo compounds: Formed by the reduction of azo compounds.
If starting from 2-(4-nitrophenyl)acetonitrile, incomplete reduction of the nitrile or side reactions involving the nitrile group can also occur, leading to the formation of secondary and tertiary amines.
Q3: How can I monitor the progress of the reaction and the formation of impurities?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress.[1][2][3]
-
TLC: A quick and straightforward method to qualitatively track the consumption of the starting material and the appearance of the product and major byproducts. A suitable mobile phase, for instance, could be a mixture of ethyl acetate and methanol.[4]
-
HPLC: Provides quantitative data on the concentration of reactants, products, and impurities, allowing for precise determination of reaction completion and purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing 2-(4-aminophenyl)ethylamine.[5]
Q4: My final product is colored. What is the likely cause and how can I prevent it?
A4: Discoloration, often appearing as a yellow or brown hue, is typically due to the presence of oxidized impurities or residual dimeric byproducts (azo and azoxy compounds), which are often colored. To prevent this, it is crucial to:
-
Ensure complete reduction of all intermediates.
-
Perform the work-up and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the aromatic amine product.
-
Store the final product protected from light and air.
Troubleshooting Guides
Issue 1: Low Yield of 2-(4-Aminophenyl)ethylamine
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction closely: Use TLC or HPLC to ensure the complete consumption of the starting material.[1][2][3] - Optimize reaction time and temperature: Prolong the reaction time or cautiously increase the temperature, while monitoring for byproduct formation. - Check catalyst activity: The catalyst may be deactivated. Use fresh, high-quality catalyst. For catalytic hydrogenations, ensure proper activation of the catalyst if required. |
| Catalyst Poisoning | - Purify starting materials and solvents: Ensure all reagents and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
| Suboptimal Reaction Conditions | - Adjust hydrogen pressure: In catalytic hydrogenation, ensure adequate hydrogen pressure is maintained throughout the reaction. - Ensure efficient stirring: Vigorous stirring is crucial for good contact between the reactants, solvent, and catalyst in a heterogeneous reaction. |
| Product Loss During Work-up | - Optimize extraction pH: The aqueous layer's pH should be carefully adjusted to ensure the amine product is in its free base form for efficient extraction into an organic solvent. - Thorough extraction: Perform multiple extractions with a suitable organic solvent to maximize product recovery. |
Issue 2: Presence of Dimeric Impurities (Azo, Azoxy Compounds)
| Potential Cause | Suggested Solution |
| Condensation of Intermediates | - Control reaction pH: Avoid basic conditions, as they can promote the condensation of nitroso and hydroxylamine intermediates. Acidic conditions can help to minimize the formation of these byproducts. - Choice of catalyst and solvent: The selection of the catalyst and solvent system can influence the reaction pathway. For instance, the addition of vanadium compounds to noble metal catalysts has been shown to prevent the accumulation of hydroxylamines and the formation of azo and azoxy compounds. |
| Inefficient Reduction of Intermediates | - Ensure sufficient reducing agent/hydrogen: Make sure there is an adequate supply of the reducing agent or hydrogen to drive the reaction to completion and reduce any dimeric intermediates to the desired amine. |
| Purification Challenges | - Column chromatography: If significant amounts of dimeric impurities are present, purification by column chromatography on silica gel may be necessary. The polarity difference between the desired diamine and the less polar azo/azoxy compounds usually allows for good separation. - Crystallization: Recrystallization from a suitable solvent system can also be an effective method for removing these impurities. |
Issue 3: Side Reactions Involving the Nitrile Group (when using 2-(4-nitrophenyl)acetonitrile)
| Potential Cause | Suggested Solution |
| Formation of Secondary/Tertiary Amines | - Protonate the primary amine: The newly formed primary amine can react with the imine intermediate to form secondary amines. Adding an acid (e.g., HCl) to the reaction mixture protonates the primary amine as it forms, preventing it from acting as a nucleophile.[6] - High dilution: Performing the reaction at a higher dilution can disfavor the bimolecular reaction leading to secondary amine formation.[6] |
| Incomplete Nitrile Reduction | - Optimize catalyst and conditions: The choice of catalyst and reaction conditions is critical for the complete reduction of the nitrile. Raney Nickel is often effective for nitrile reduction.[7][8] |
Quantitative Data on Synthesis
The following table summarizes data from a reported synthesis of 2-(4-aminophenyl)ethylamine, highlighting the high yield achievable under optimized conditions.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| 2-(4-Nitrophenyl)ethylamine | Raney Ni | Methanol | 20 | 1 atm H₂ | 100 | [9] |
Note: While a 100% yield is reported, it is important to consider that this represents an optimized process and yields may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Aminophenyl)ethylamine from 2-(4-Nitrophenyl)ethylamine[9]
Materials:
-
2-(4-Nitrophenyl)ethylamine
-
Raney Ni (500 mg per 5.0 g of starting material)
-
Methanol
-
Hydrogen gas
Procedure:
-
To a solution of 2-(4-nitrophenyl)ethylamine (5.0 g, 30 mmol) in methanol (50 mL), add Raney Ni (500 mg).
-
Stir the mixture under a hydrogen atmosphere (1 atm) overnight at room temperature.
-
Monitor the reaction by TLC or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, filter the mixture to remove the Raney Ni catalyst.
-
Wash the catalyst with methanol (4 x 50 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain 2-(4-aminophenyl)ethylamine.
Protocol 2: General Procedure for Nitrile Reduction to Primary Amine with Minimized Dimer Formation (Adapted for 2-(4-Nitrophenyl)acetonitrile)[6]
Materials:
-
2-(4-Nitrophenyl)acetonitrile
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas
-
Sodium Hydroxide (NaOH) solution (2M)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(4-nitrophenyl)acetonitrile in a generous amount of methanol (e.g., ~100 mL per 1 g of nitrile).
-
Carefully add concentrated HCl followed by 10% Pd/C.
-
Seal the reaction vessel and replace the air with hydrogen (e.g., using a hydrogen-filled balloon).
-
Stir the reaction mixture vigorously at room temperature for several hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite® under an inert atmosphere (Caution: Pd/C can be pyrophoric).
-
Wash the Celite® pad with methanol.
-
Remove the solvent from the filtrate under reduced pressure.
-
Suspend the residue in a mixture of DCM and 2M NaOH solution to neutralize the hydrochloride salt and extract the free amine into the organic layer.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure to yield the product.
Visualizations
References
- 1. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 5. Separation of 2-(4-Aminophenyl)ethylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cssp.chemspider.com [cssp.chemspider.com]
- 7. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Coupling Reactions for 2-(4-Aminophenyl)ethylamine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for coupling reactions involving 2-(4-Aminophenyl)ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on 2-(4-Aminophenyl)ethylamine?
A1: 2-(4-Aminophenyl)ethylamine possesses two primary amine groups with different reactivities:
-
Aliphatic Primary Amine (-CH₂CH₂NH₂): This group is more nucleophilic and generally more reactive towards electrophiles like activated carboxylic acids.
-
Aromatic Primary Amine (-C₆H₄NH₂): This aniline amine is less nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring.
For most standard coupling reactions, the aliphatic amine will react preferentially. Selective coupling at the aromatic amine requires protection of the more reactive aliphatic amine.
Q2: Which protecting groups are suitable for the aliphatic amine of 2-(4-Aminophenyl)ethylamine?
A2: To enable selective reaction at the aromatic amine, the aliphatic amine must be protected. Common protecting groups include carbamates, which are stable under many coupling conditions but can be removed under specific, mild conditions.[1][2]
-
tert-Butoxycarbonyl (Boc): Installed using Boc-anhydride ((Boc)₂O) and removed with a strong acid like trifluoroacetic acid (TFA).[1]
-
Carboxybenzyl (Cbz or Z): Installed using benzyl chloroformate (Cbz-Cl) and typically removed by catalytic hydrogenation (e.g., H₂, Pd/C).[1]
Q3: How do I choose the right coupling reagent for my reaction?
A3: The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, desired reaction time, and sensitivity to side reactions like racemization.[3]
-
Carbodiimides (EDC, DCC): Cost-effective and widely used. Often used with additives like HOBt or OxymaPure to improve efficiency and suppress racemization.[3][4] The main drawback of DCC is the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[4] EDC forms a water-soluble urea, which is easier to remove during aqueous workup.[5]
-
Uronium/Aminium Salts (HATU, HBTU): Generally more efficient and faster than carbodiimides, making them excellent for difficult couplings or sensitive substrates.[4][6] They are often the reagents of choice for minimizing racemization.[6]
-
Phosphonium Salts (PyBOP, BOP): Highly effective reagents, particularly for solid-phase peptide synthesis.[7]
Q4: What are the best solvents for these coupling reactions?
A4: Polar aprotic solvents are typically recommended as they effectively dissolve the reagents and intermediates.
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) [3]
-
Acetonitrile (ACN) [6] It is crucial to use anhydrous (dry) solvents, as water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[3]
Troubleshooting Guide
This guide addresses common issues encountered when performing coupling reactions with 2-(4-Aminophenyl)ethylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Carboxylic Acid Activation: Insufficient or degraded coupling reagent.[3] 2. Amine Deactivation: The amine may be protonated and non-nucleophilic.[3] 3. Presence of Water: Hydrolysis of the activated intermediate.[3] 4. Poor Reagent Solubility: Reagents not fully dissolved in the chosen solvent. | 1. Use fresh coupling reagent in a slight excess (1.1-1.5 equivalents).[3] 2. Ensure an appropriate non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) is used to scavenge protons.[4] 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar).[8] 4. Try a different solvent or a solvent mixture (e.g., DCM/DMF) to improve solubility.[6] |
| Formation of Multiple Products | 1. Di-acylation: Both amine groups have reacted. 2. Side Reaction of Coupling Reagent: e.g., N-acylurea formation with carbodiimides.[4] 3. Racemization: Loss of stereochemical purity if coupling a chiral carboxylic acid.[3] | 1. If only mono-acylation is desired, use a protecting group strategy for one of the amines. Alternatively, carefully control stoichiometry (use the amine as the limiting reagent). 2. Add HOBt or OxymaPure when using carbodiimides. For uronium reagents like HATU, use equimolar amounts relative to the acid.[9] 3. Use additives like HOBt/OxymaPure.[3] Employ uronium/phosphonium reagents (HATU, PyBOP) and run the reaction at a lower temperature (e.g., 0 °C).[3] |
| Reaction Stalls / Does Not Go to Completion | 1. Steric Hindrance: Bulky groups on the carboxylic acid or near the amine can slow the reaction.[3] 2. Low Nucleophilicity of Amine: The aromatic amine is significantly less reactive than the aliphatic one. | 1. Switch to a more powerful coupling reagent like HATU.[4] Increase the reaction temperature or allow for a longer reaction time. 2. For coupling at the aniline position, higher temperatures and more potent coupling reagents may be necessary. Ensure the more reactive aliphatic amine is protected first. |
| Difficult Purification | 1. Byproduct from Coupling Reagent: e.g., Dicyclohexylurea (DCU) from DCC is poorly soluble.[4] 2. Excess Reagents: Unreacted starting materials or excess base. | 1. If using DCC, filter the solid DCU byproduct before workup. Consider using EDC, which forms a water-soluble byproduct that can be removed with an aqueous wash.[5] 2. Perform an aqueous workup with dilute acid (e.g., 1M HCl) to remove the basic amine and base, and a dilute base (e.g., sat. NaHCO₃) to remove the acidic carboxylic acid and HOBt.[4] |
Comparison of Common Coupling Reagents
| Coupling Agent System | Typical Equivalents (vs. Acid) | Typical Base & Equivalents | Typical Reaction Time | Typical Yield Range | Key Advantages & Notes |
| EDC / HOBt | 1.2 eq. EDC, 1.2 eq. HOBt | - or - DIPEA (1-2 eq.) | 2 - 12 hours | 70 - 95% | Forms water-soluble urea byproduct, easy removal. HOBt suppresses racemization.[4] |
| DCC / HOBt | 1.1 eq. DCC, 1.1 eq. HOBt | - or - DIPEA (1-2 eq.) | 1 - 12 hours | 75 - 98% | Highly effective but forms insoluble DCU byproduct which requires filtration.[4] |
| HATU | 1.1 - 1.5 equivalents | DIPEA (2 - 3 equivalents) | 15 - 60 minutes | 85 - 99% | Very fast and efficient, excellent for hindered couplings, low racemization.[3][4] |
| HBTU | 1.1 - 1.5 equivalents | DIPEA (2 - 3 equivalents) | 30 - 120 minutes | 80 - 98% | Highly effective, slightly slower than HATU.[4] |
Detailed Experimental Protocols
Protocol 1: General Amide Coupling via EDC/HOBt
This protocol targets the more reactive aliphatic amine of 2-(4-Aminophenyl)ethylamine.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
2-(4-Aminophenyl)ethylamine (1.05 eq.)
-
EDC·HCl (1.2 eq.)
-
HOBt (1.2 eq.)
-
Anhydrous DMF or DCM
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and HOBt in the anhydrous solvent.[4]
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl to the solution and stir for 20-30 minutes at 0 °C to pre-activate the acid.[4]
-
Add 2-(4-Aminophenyl)ethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.[4]
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, a mild acid (e.g., 1M HCl), and a mild base (e.g., saturated NaHCO₃ solution) to remove byproducts and excess reagents.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Protocol 2: Rapid Amide Coupling via HATU
This protocol is suitable for more challenging couplings or when speed is desired.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
2-(4-Aminophenyl)ethylamine (1.1 eq.)
-
HATU (1.1 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq.)
-
Anhydrous DMF
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid in the anhydrous solvent.[4]
-
Add HATU and DIPEA to the solution.[4]
-
Stir the mixture at room temperature for 5-10 minutes for pre-activation.[4]
-
Add 2-(4-Aminophenyl)ethylamine to the reaction mixture.
-
Stir at room temperature for 15-60 minutes, monitoring the reaction by TLC or LC-MS.[4]
-
Once complete, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product as needed.
Visual Guides
Experimental Workflow for Selective Amide Coupling
Caption: Workflow for selective amide coupling with 2-(4-Aminophenyl)ethylamine.
Troubleshooting Logic for Low Yield Reactions
Caption: Troubleshooting flowchart for low-yield coupling reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. hepatochem.com [hepatochem.com]
- 8. jpt.com [jpt.com]
- 9. pubs.acs.org [pubs.acs.org]
Handling and storage recommendations for 2-(4-Aminophenyl)ethylamine
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and storage of 2-(4-Aminophenyl)ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2-(4-Aminophenyl)ethylamine?
A1: 2-(4-Aminophenyl)ethylamine is classified as a hazardous chemical. It is corrosive and can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed, inhaled, or comes into contact with the skin.[1][4][5]
Q2: What are the recommended storage conditions for 2-(4-Aminophenyl)ethylamine?
A2: This compound is air-sensitive and should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][5] For long-term stability, it is recommended to store it under an inert gas, such as argon or nitrogen, at temperatures between 2–8 °C.[6][7]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling 2-(4-Aminophenyl)ethylamine, it is crucial to wear appropriate PPE. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat or other protective clothing.[2][8] In situations where inhalation of vapors or aerosols is possible, a respirator may be necessary.[8]
Q4: What materials are incompatible with 2-(4-Aminophenyl)ethylamine?
A4: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates, as these materials are incompatible with 2-(4-Aminophenyl)ethylamine.[1]
Q5: What should I do in case of accidental exposure?
A5: In case of accidental exposure, immediate action is critical:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water and soap.[1] Seek immediate medical attention.[1]
-
Eye Contact: Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Material has darkened in color | Exposure to air or light. | This indicates potential degradation. While it may not affect all experiments, it is best to use a fresh, properly stored batch for sensitive applications. Ensure future storage is under an inert atmosphere and protected from light. |
| Inconsistent experimental results | Improper handling leading to contamination or degradation. | Review handling procedures to ensure they are performed in a well-ventilated area, away from incompatible substances. Use clean, dry equipment. |
| Precipitate formation in solution | Incompatibility with the solvent or contamination. | Verify the solubility of 2-(4-Aminophenyl)ethylamine in the chosen solvent. Ensure the solvent is free from contaminants, especially those listed as incompatible. |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C8H12N2[4][7][9] |
| Molecular Weight | 136.19 g/mol [4] |
| Appearance | Light yellow to brown-yellow viscous liquid or solid[2][6][7] |
| Melting Point | 28-31 °C (lit.)[6][7][10] |
| Boiling Point | 103 °C at 0.3 mm Hg (lit.)[6][7][10] |
| Density | 1.034 g/mL at 25 °C (lit.)[6][7] |
| Solubility | Insoluble in water. Slightly soluble in chloroform and methanol.[5][6][7] |
| Storage Temperature | 2-8 °C[6][7] |
Experimental Workflow: Troubleshooting Handling and Storage Issues
Caption: Troubleshooting workflow for handling and storage of 2-(4-Aminophenyl)ethylamine.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 2-(4-Aminophenyl)ethylamine manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 7. 2-(4-Aminophenyl)ethylamine | 13472-00-9 [chemicalbook.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. 2-(4-Aminophenyl)ethylamine [webbook.nist.gov]
- 10. CAS RN 13472-00-9 | Fisher Scientific [fishersci.com]
Technical Support Center: 4-Aminophenethylamine
Welcome to the Technical Support Center for 4-Aminophenethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and troubleshooting of issues related to the oxidation of 4-Aminophenethylamine.
Frequently Asked Questions (FAQs)
Q1: My 4-Aminophenethylamine has turned yellow/brown. Can I still use it?
A1: Discoloration is a primary indicator of oxidation. The aromatic amine and phenethylamine functionalities are susceptible to degradation upon exposure to air, light, and elevated temperatures, leading to the formation of colored impurities. For experiments sensitive to purity, such as in drug development and quantitative assays, using discolored material is not recommended as it can lead to inconsistent and unreliable results.
Q2: What are the primary drivers of 4-Aminophenethylamine oxidation?
A2: The degradation of 4-Aminophenethylamine is primarily caused by:
-
Oxygen: The amine groups are readily oxidized by atmospheric oxygen.
-
Light: Photons can provide the activation energy for oxidative reactions.
-
Elevated Temperatures: Heat accelerates the rate of chemical degradation.[1]
-
Presence of Metal Ions: Certain metals can catalyze oxidation reactions.
Q3: What are the optimal storage conditions for 4-Aminophenethylamine?
A3: To ensure the long-term stability of 4-Aminophenethylamine, it should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to oxygen.[1]
-
Container: In a tightly sealed, amber glass vial to protect from light and moisture.
-
Temperature: In a cool and dark place. For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended.[1]
Q4: Can I use antioxidants to prevent the oxidation of 4-Aminophenethylamine?
A4: Yes, the use of antioxidants can significantly inhibit the oxidation of aromatic amines. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are commonly used. These compounds act as radical scavengers, interrupting the chain reactions of oxidation. For solutions, a typical concentration of BHT could be in the range of 0.01-0.1%. However, the compatibility and effectiveness of any antioxidant should be experimentally verified for your specific application.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Discoloration of Solid Material | Oxidation due to improper storage (exposure to air/light). | Discard the discolored material for sensitive applications. Review and improve storage procedures. Ensure the container is tightly sealed and stored under an inert atmosphere in a cool, dark place. |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. Use a fresh, high-purity standard for comparison. |
| Inconsistent Experimental Results | Use of partially oxidized 4-Aminophenethylamine. | Verify the purity of your 4-Aminophenethylamine stock using a validated analytical method like HPLC. Use a fresh, properly stored batch of the compound. |
| Precipitate Formation in Solution | Formation of insoluble oxidation products or reaction with atmospheric CO2.[1] | Prepare solutions fresh using degassed solvents. Store solutions under an inert atmosphere and at low temperatures (-20°C is preferable for long-term storage).[1] |
Data Presentation
Table 1: Representative Stability of a Phenethylamine Derivative Under Various Storage Conditions
This table illustrates the expected trend in stability for phenethylamine derivatives. Specific degradation rates for 4-Aminophenethylamine may vary.
| Storage Temperature | Observation Time | Degradation |
| 22°C (Room Temperature) | 1-14 days | Significant degradation detected within the first few days, increasing over time.[1] |
| 4°C (Refrigerated) | 1-14 days | Slower degradation compared to room temperature, but still noticeable over a week.[1] |
| -20°C (Frozen) | 14 days | No significant degradation detected.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of 4-Aminophenethylamine
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Objective: To intentionally degrade 4-Aminophenethylamine under various stress conditions to generate its potential degradation products.
2. Materials:
-
4-Aminophenethylamine
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or PDA detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Sample Preparation:
-
Prepare a stock solution of 4-Aminophenethylamine in methanol at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid 4-Aminophenethylamine at 105°C for 24 hours. Prepare a 1 mg/mL solution of the stressed solid in methanol.
-
Photolytic Degradation: Expose the solid 4-Aminophenethylamine to direct sunlight or a photostability chamber for 24 hours. Prepare a 1 mg/mL solution of the stressed solid in methanol.
-
Control Sample: Dilute the stock solution with an equal volume of methanol and keep at room temperature.
5. HPLC Analysis:
-
Mobile Phase: A gradient of phosphate buffer (pH 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and 275 nm
-
Injection Volume: 10 µL
-
Analysis: Analyze all stressed samples and the control sample.
6. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Identify new peaks, which represent potential degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main 4-Aminophenethylamine peak.
Visualizations
Caption: Plausible oxidation pathways of 4-Aminophenethylamine.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Troubleshooting poor solubility of 2-(4-Aminophenyl)ethylamine dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with 2-(4-Aminophenyl)ethylamine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the general solubility characteristics of this compound?
A1: this compound is the salt form of a primary amine. As a salt, it is generally expected to be more soluble in aqueous and polar protic solvents compared to its free base form. The dihydrochloride nature means both the primary ethylamine and the aromatic amine groups are protonated, which typically enhances water solubility. However, the presence of the phenyl ring introduces some hydrophobic character, which can limit solubility in purely aqueous solutions.
Q2: In which solvents is this compound likely to be soluble?
| Solvent Category | Examples | Expected Solubility | Rationale |
| Aqueous | Water, Buffers | Soluble | The dihydrochloride salt is ionic and can form hydrogen bonds with water. Solubility is pH-dependent. |
| Polar Protic | Ethanol, Methanol | Soluble | These solvents can solvate the ions of the salt and engage in hydrogen bonding. |
| Polar Aprotic | DMSO, DMF | Moderately Soluble | These solvents have high dielectric constants and can dissolve salts, though perhaps less effectively than protic solvents for this compound. |
| Non-polar Aprotic | Toluene, Hexane | Insoluble | The high polarity of the dihydrochloride salt is incompatible with non-polar solvents. |
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution is a critical factor influencing the solubility of amine hydrochlorides. This compound is the fully protonated form of the amine. In acidic to neutral aqueous solutions, it will exist predominantly in its ionic (salt) form, which is more water-soluble. If the pH of the solution is raised (i.e., becomes more basic), the amine groups will be deprotonated, converting the salt back to the free base. The free base is significantly less soluble in water and may precipitate out of solution.
Caption: Relationship between pH and the solubility of this compound.
Troubleshooting Poor Solubility
Problem: My this compound is not dissolving in my chosen solvent.
Below is a step-by-step guide to troubleshoot and improve the solubility of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
Experimental Protocols
Protocol 1: Basic Dissolution Procedure
-
Solvent Selection: Begin with deionized water or a polar protic solvent such as ethanol or methanol.
-
Initial Attempt: Add the desired amount of this compound to the solvent at room temperature.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer for 10-15 minutes.
-
Observation: Observe if the compound has dissolved. If not, proceed to the troubleshooting steps.
Protocol 2: Dissolution with Gentle Heating
-
Preparation: Prepare a water bath and heat it to a temperature of 40-50°C. Do not exceed 50°C initially to avoid potential degradation.
-
Heating and Agitation: Place the vessel containing the suspension into the water bath. Continue to stir the mixture.
-
Monitoring: Monitor the dissolution process. The increased temperature should enhance the solubility.
-
Cooling: Once dissolved, allow the solution to cool to room temperature. Observe for any precipitation upon cooling. If precipitation occurs, the solution may be supersaturated at room temperature.
Protocol 3: Dissolution with Sonication
-
Preparation: Place the vessel containing the suspension in a sonicator bath.
-
Sonication: Sonicate the mixture in short bursts (e.g., 1-2 minutes) to avoid excessive heating.
-
Observation: Check for dissolution between sonication intervals. The ultrasonic waves can help to break up solid aggregates and increase the rate of dissolution.
Protocol 4: pH Adjustment for Aqueous Solutions
-
pH Measurement: If dissolving in unbuffered water, measure the initial pH of the suspension. For an amine dihydrochloride, the pH is expected to be acidic.
-
Acidification: If you suspect the pH may be too high (close to neutral or basic), add a small amount of dilute hydrochloric acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH.
-
Observation: Continue to stir and observe if the compound dissolves as the pH becomes more acidic. Be mindful that excessive pH changes may affect downstream applications.
Protocol 5: Using a Co-Solvent System
-
Initial Dissolution: Attempt to dissolve the compound in a small amount of a solvent in which it is more soluble (e.g., methanol or ethanol).
-
Addition of Second Solvent: While stirring, slowly add the second solvent (e.g., water) to the mixture.
-
Observation: Monitor for complete dissolution. The optimal ratio of the co-solvents will need to be determined empirically.
By systematically following these troubleshooting steps and experimental protocols, researchers can overcome challenges with the poor solubility of this compound and successfully prepare their desired solutions for experimental use.
GHS hazard statements for 2-(4-Aminophenyl)ethylamine handling
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling, potential experimental issues, and frequently asked questions regarding 2-(4-Aminophenyl)ethylamine (CAS: 13472-00-9).
GHS Hazard and Safety Information
Proper handling of 2-(4-Aminophenyl)ethylamine is critical due to its hazardous properties. The following table summarizes its GHS classification.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation |
| Danger | H314: Causes severe skin burns and eye damage.[1][2][3][4] |
| Acute Toxicity (Oral) |
| Warning | H302: Harmful if swallowed.[4][5] |
| Acute Toxicity (Dermal) |
| Warning | H312: Harmful in contact with skin.[4][5] |
| Acute Toxicity (Inhalation) |
| Warning | H332: Harmful if inhaled.[4][5] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving 2-(4-Aminophenyl)ethylamine.
Q1: My reaction mixture involving 2-(4-Aminophenyl)ethylamine turned dark brown upon exposure to air. What is the cause and how can I prevent it?
A1: 2-(4-Aminophenyl)ethylamine, like many aromatic amines, is sensitive to air and light and can oxidize, leading to discoloration.[3] This oxidation can introduce impurities and affect reaction outcomes.
-
Prevention:
Q2: I am experiencing low yields in a coupling reaction where 2-(4-Aminophenyl)ethylamine is used as a nucleophile. What are the potential causes?
A2: Low yields can stem from several factors related to the reagent's properties and reaction conditions.
-
Reagent Quality: The reagent may have degraded due to improper storage (see Q1). Purity is crucial, as impurities can interfere with the reaction.
-
Incompatible Reagents: Ensure your reaction components are compatible. 2-(4-Aminophenyl)ethylamine is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][3] These will react with the amine groups, consuming your starting material.
-
Reaction Conditions: The two amine groups (the primary aliphatic amine and the primary aromatic amine) have different reactivities. The aliphatic amine is generally more nucleophilic than the aromatic amine. Your reaction conditions (solvent, temperature, base) may not be optimal for the desired transformation or may be promoting side reactions.
-
Work-up and Purification: Product loss during extraction and purification steps can significantly lower the final yield. Check the pH during aqueous work-up to ensure your product is not lost in the aqueous phase.
Q3: I am having difficulty purifying my product from unreacted 2-(4-Aminophenyl)ethylamine. What methods are effective?
A3: Separating your product from this starting material can be challenging due to its basic nature and polarity.
-
Acid Wash: During your work-up, perform an aqueous wash with dilute acid (e.g., 1M HCl). The basic amine will be protonated and move into the aqueous layer, which can then be separated from the organic layer containing your likely less-basic product. Be sure your desired product is stable to acid and does not itself partition into the aqueous phase.
-
Column Chromatography: If an acid wash is not feasible, silica gel column chromatography can be effective. Since 2-(4-Aminophenyl)ethylamine is quite polar, using a solvent system with a polar component (e.g., methanol or triethylamine in dichloromethane or ethyl acetate) can help elute your product while retaining the starting material on the column, or vice-versa depending on relative polarities. A small amount of triethylamine is often added to the eluent to prevent the amine from streaking on the silica gel.
Experimental Workflow & Logic
The following diagram illustrates a general troubleshooting workflow when encountering low yield in a reaction using 2-(4-Aminophenyl)ethylamine.
Caption: Troubleshooting workflow for low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of 2-(4-Aminophenyl)ethylamine?
A1: The table below summarizes key properties for easy reference.
| Property | Value |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | 136.20 g/mol [6] |
| Appearance | White or Colorless to Yellow to Orange powder, lump, or clear/viscous liquid.[2][6] |
| Melting Point | 28 - 31 °C[2][7] |
| Boiling Point | 103 °C @ 0.3 mmHg[2][7] |
| Density | ~1.057 g/mL at 25 °C[2] |
| Solubility | Insoluble in water.[6] |
Q2: What personal protective equipment (PPE) is required when handling this chemical?
A2: Due to its corrosive nature, comprehensive PPE is mandatory.[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and impervious protective clothing.[1]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts or aerosols can be generated, a respirator may be required.[1]
Q3: What are the correct storage conditions for 2-(4-Aminophenyl)ethylamine?
A3: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] The material is sensitive to air and light, so storage under an inert gas (like nitrogen or argon) and in an amber or opaque vial is recommended.[2][3]
Q4: What should I do in case of accidental skin or eye contact?
A4: Act immediately as the chemical causes severe burns.[2]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Q5: What is a common experimental use for this compound?
A5: It is a versatile building block in organic synthesis.[1] A primary application is in the pharmaceutical industry as a key intermediate. For example, it is used in the synthesis of Mirabegron, a medication for overactive bladder.[8] It is also used to create novel polymers and dyes.[1]
Example Experimental Protocol
Synthesis of 2-(4-Aminophenyl)ethylamine via Reduction
This protocol describes the preparation of 2-(4-Aminophenyl)ethylamine from its nitro precursor, a common transformation that researchers might perform or encounter.
-
Reaction: 2-(4-Nitrophenyl)ethanamine is reduced to 2-(4-Aminophenyl)ethylamine.
-
Reagents & Equipment:
-
2-(4-Nitrophenyl)ethanamine (1 equivalent)
-
Methanol (as solvent)
-
Raney Ni or Palladium on Carbon (Pd/C) (catalytic amount, e.g., 10 mol%)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Standard laboratory glassware, magnetic stirrer
-
-
Procedure:
-
To a solution of 2-(4-Nitrophenyl)ethanamine in methanol, carefully add the Raney Ni or Pd/C catalyst under a stream of inert gas.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm, from a balloon) at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Rinse the filter cake with additional methanol.
-
Concentrate the combined filtrate under reduced pressure to yield the crude 2-(4-Aminophenyl)ethylamine, which can be purified further if necessary.[9]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 2-(4-Aminophenyl)ethylamine | C8H12N2 | CID 72895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-Aminophenyl)ethylamine, 95% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. 2-(4-Aminophenyl)ethylamine | 13472-00-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. CN105481705A - Preparation and application of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol - Google Patents [patents.google.com]
- 9. 2-(4-Aminophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Analysis of 2-(4-Aminophenyl)ethylamine and 4-Chlorophenyl ethylamine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of two substituted phenethylamine derivatives: 2-(4-Aminophenyl)ethylamine and 4-chlorophenyl ethylamine. While direct comparative studies are limited, this document synthesizes available data, explores their structure-activity relationships, and details relevant experimental protocols to facilitate further research and drug development.
Introduction
Phenethylamines are a class of compounds with a wide range of pharmacological activities, primarily due to their structural similarity to endogenous neurotransmitters like dopamine, norepinephrine, and serotonin. Substitutions on the phenyl ring and the ethylamine side chain can dramatically alter their potency, selectivity, and mechanism of action. This guide focuses on two such derivatives: 2-(4-Aminophenyl)ethylamine, which features an amino group at the para position, and 4-chlorophenyl ethylamine, which has a chloro group at the same position. Understanding the impact of these substitutions is crucial for the rational design of novel therapeutics targeting monoaminergic systems.
Chemical Structures
| Compound | Structure |
| 2-(4-Aminophenyl)ethylamine | |
| 4-Chlorophenyl ethylamine |
Comparative Biological Activity
2-(4-Aminophenyl)ethylamine is frequently cited as a versatile chemical intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders.[1][2][3] Its application in biochemical research on neurotransmitter systems suggests its potential to interact with monoaminergic targets.[1] The presence of the para-amino group, a hydrogen bond donor, is a key structural feature that can influence receptor binding.
4-Chlorophenyl ethylamine , on the other hand, has been more directly characterized in pharmacological studies. The para-chloro substitution is known to significantly influence activity at serotonin transporters.
Quantitative Data
The following table summarizes the available quantitative data for the two compounds. The lack of specific binding or uptake inhibition data for 2-(4-Aminophenyl)ethylamine highlights a gap in the current understanding of its direct pharmacological activity.
| Compound | Target | Assay Type | Value | Reference |
| 4-Chlorophenyl ethylamine | Serotonin Transporter (SERT) | [³H]Serotonin Uptake Inhibition | Kᵢ = 430 nM | [4] |
| 2-(4-Aminophenyl)ethylamine | Not Reported | Not Reported | Not Reported | - |
Structure-Activity Relationship (SAR) Insights
The differing activities of these two compounds can be rationalized through established structure-activity relationships of phenethylamine derivatives.
-
Substitution at the 4-position: The nature of the substituent at the para-position of the phenyl ring is a critical determinant of activity and selectivity.
-
Halogenation: Halogen substitution, particularly at the para-position, is a common strategy to enhance affinity for monoamine transporters.[5] For instance, para-chloro substitution in phenethylamines has been shown to be more effective than ortho or meta substitutions for inhibiting serotonin uptake and release.[4]
-
Amino Group: The presence of a polar amino group, as in 2-(4-Aminophenyl)ethylamine, can lead to different binding interactions compared to the more lipophilic and electron-withdrawing chloro group. This could potentially alter its affinity and selectivity profile for various receptors and transporters.
-
Experimental Protocols
To directly compare the biological activities of 2-(4-Aminophenyl)ethylamine and 4-chlorophenyl ethylamine, the following experimental protocols are recommended.
Radioligand Binding Assay for Serotonin and Dopamine Receptors
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
Objective: To determine the binding affinity (Kᵢ) of the test compounds for serotonin (e.g., 5-HT₂ₐ) and dopamine (e.g., D₂) receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells)
-
Radioligand (e.g., [³H]-Ketanserin for 5-HT₂ₐ, [³H]-Spiperone for D₂)
-
Test compounds (2-(4-Aminophenyl)ethylamine and 4-chlorophenyl ethylamine)
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the IC₅₀ (concentration of test compound that inhibits 50% of radioligand binding), which can then be used to calculate the Kᵢ.
Neurotransmitter Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes or cells expressing the specific transporter.
Objective: To determine the potency (IC₅₀) of the test compounds to inhibit serotonin and dopamine transporters (SERT and DAT).
Materials:
-
Synaptosomes or cells expressing the transporter of interest (e.g., HEK293-SERT, HEK293-DAT)
-
Radiolabeled neurotransmitter (e.g., [³H]-Serotonin, [³H]-Dopamine)
-
Test compounds
-
Uptake buffer
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate the synaptosomes or cells with varying concentrations of the test compounds.
-
Initiate uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes to release the internalized radiolabeled neurotransmitter.
-
Measure the radioactivity in the lysate using a scintillation counter.
-
Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC₅₀.
Visualizations
Signaling Pathway of Monoamine Transporters
Caption: General mechanism of monoamine transporter inhibition by phenethylamine derivatives.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Structure and Activity
Caption: Influence of 4-position substituent on the biological activity of phenethylamines.
Conclusion
While 4-chlorophenyl ethylamine has demonstrated activity as a serotonin uptake inhibitor, the specific pharmacological profile of 2-(4-Aminophenyl)ethylamine remains to be fully elucidated. Based on SAR principles, the differing electronic and steric properties of the amino and chloro substituents likely confer distinct biological activities. The experimental protocols detailed in this guide provide a clear path for a direct and quantitative comparison of these two compounds. Such studies are essential for advancing our understanding of phenethylamine pharmacology and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Comparative effects of substituted phenylethylamines on brain serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Aryl Ethylenediamine Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
N-aryl ethylenediamines are a critical structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is therefore a topic of significant interest in organic chemistry and drug development. This guide provides an objective comparison of the three primary methods for synthesizing N-aryl ethylenediamines: the Buchwald-Hartwig amination, the Ullmann condensation, and reductive amination. We present a detailed analysis of their respective methodologies, supported by experimental data, to aid researchers in selecting the most suitable approach for their specific synthetic challenges.
Introduction to N-Aryl Ethylenediamine Synthesis
The synthesis of N-aryl ethylenediamines involves the formation of a carbon-nitrogen (C-N) bond between an aryl group and a nitrogen atom of an ethylenediamine moiety. The choice of synthetic method is often dictated by factors such as the nature of the starting materials, functional group tolerance, desired scale of the reaction, and economic considerations. The three methods discussed herein represent the most prevalent and versatile strategies for achieving this transformation.
Comparative Overview of Synthesis Methods
The following table provides a high-level comparison of the key features of the Buchwald-Hartwig amination, Ullmann condensation, and reductive amination for the synthesis of N-aryl ethylenediamines.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Reductive Amination |
| Reaction Type | Palladium-catalyzed cross-coupling | Copper-catalyzed cross-coupling | Imine formation and subsequent reduction |
| Key Reagents | Aryl halide/triflate, ethylenediamine, Pd catalyst, phosphine ligand, base | Aryl halide, ethylenediamine, Cu catalyst, ligand (often optional), base | Aryl aldehyde/ketone, ethylenediamine, reducing agent |
| Typical Yields | Good to excellent (often >80%) | Moderate to good (can be variable) | Good to excellent (often >75%) |
| Reaction Conditions | Mild to moderate temperatures (RT to 120 °C) | High temperatures (often >100 °C) | Mild conditions (0 °C to RT) |
| Functional Group Tolerance | Generally broad | Moderate, can be sensitive to certain groups | Good, but sensitive to reducible functional groups |
| Advantages | High yields, broad substrate scope, mild conditions | Low cost of copper catalyst, useful for specific substrates | Mild conditions, readily available starting materials, one-pot procedures |
| Disadvantages | Cost of palladium and ligands, sensitivity to air and moisture | Harsh reaction conditions, often requires activated aryl halides | Limited to aryl aldehydes/ketones as starting materials, potential for over-alkylation |
Detailed Methodologies and Experimental Protocols
This section provides detailed experimental protocols for the synthesis of a representative N-aryl ethylenediamine, N-phenylethylenediamine, using each of the three methods.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It utilizes a palladium catalyst with a phosphine ligand to couple an aryl halide or triflate with an amine.[2] The reaction generally proceeds under mild conditions with high functional group tolerance and provides excellent yields.[1][3]
Experimental Protocol: Synthesis of N-Phenylethylenediamine via Buchwald-Hartwig Amination
-
Materials: Bromobenzene, ethylenediamine, palladium(II) acetate (Pd(OAc)₂), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), and anhydrous toluene.
-
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene, followed by bromobenzene (1.0 equivalent) and ethylenediamine (1.2 equivalents).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford N-phenylethylenediamine.
-
Quantitative Data Summary (Typical)
| Parameter | Value |
| Catalyst Loading | 1-5 mol% Pd |
| Ligand Loading | 1.5-6 mol% |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Yield | 80-95% |
Reaction Workflow
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds.[4] While it often requires higher temperatures and may have a more limited substrate scope compared to the Buchwald-Hartwig reaction, it is a cost-effective alternative, particularly for large-scale syntheses.[5] Modern protocols often utilize ligands to improve reaction efficiency and mildness.[6]
Experimental Protocol: Synthesis of N-Phenylethylenediamine via Ullmann Condensation
-
Materials: Iodobenzene, ethylenediamine, copper(I) iodide (CuI), L-proline, potassium carbonate (K₂CO₃), and dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a round-bottom flask, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add DMSO, followed by iodobenzene (1.0 equivalent) and ethylenediamine (1.5 equivalents).
-
Heat the reaction mixture at 100-120 °C for 24-48 hours with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield N-phenylethylenediamine.
-
Quantitative Data Summary (Typical)
| Parameter | Value |
| Catalyst Loading | 5-20 mol% Cu |
| Ligand Loading | 10-40 mol% (if used) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | DMSO, DMF, NMP |
| Temperature | 100-180 °C |
| Reaction Time | 24-72 hours |
| Yield | 60-85% |
Catalytic Cycle
Reductive Amination
Reductive amination is a two-step, one-pot reaction that involves the formation of an imine or enamine intermediate from an aldehyde or ketone and an amine, followed by in-situ reduction to the corresponding amine.[7] This method is particularly advantageous due to its mild reaction conditions and the use of readily available starting materials.[8]
Experimental Protocol: Synthesis of N-Phenylethylenediamine via Reductive Amination
-
Materials: Phenylglyoxal (or a suitable aryl aldehyde), ethylenediamine, sodium triacetoxyborohydride (NaBH(OAc)₃), and dichloromethane (DCM).
-
Procedure:
-
Dissolve phenylglyoxal (1.0 equivalent) and ethylenediamine (1.1 equivalents) in DCM in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add NaBH(OAc)₃ (1.5 equivalents) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-phenylethylenediamine.[9]
-
Quantitative Data Summary (Typical)
| Parameter | Value |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C |
| Solvent | DCM, MeOH, THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Yield | 75-90% |
Reaction Pathway
Substrate Scope and Functional Group Tolerance
Buchwald-Hartwig Amination: This method exhibits a broad substrate scope, tolerating a wide range of electron-donating and electron-withdrawing groups on the aryl halide.[10] It is also compatible with various functional groups, although some, like nitro groups and esters, may be sensitive to the strong bases often employed.[1]
Ullmann Condensation: The classical Ullmann reaction often requires electron-deficient aryl halides for efficient coupling.[6] However, modern protocols with specific ligands have expanded the scope to include electron-rich and sterically hindered aryl halides. Functional group tolerance can be an issue due to the high reaction temperatures.
Reductive Amination: The substrate scope is determined by the availability of the corresponding aryl aldehyde or ketone. The reaction is generally tolerant of many functional groups, but groups that are susceptible to reduction by the chosen reducing agent (e.g., nitro groups, esters) may not be compatible.[7]
Conclusion
The synthesis of N-aryl ethylenediamines can be effectively achieved through Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. The choice of method should be guided by the specific requirements of the synthesis.
-
Buchwald-Hartwig amination is often the method of choice for its high yields, broad substrate scope, and mild reaction conditions, particularly in a research and development setting.
-
Ullmann condensation offers a cost-effective alternative, especially for large-scale production, although it may require more optimization and harsher conditions.
-
Reductive amination is a valuable and straightforward method when the corresponding aryl aldehyde or ketone is readily available, offering mild conditions and operational simplicity.
By understanding the strengths and limitations of each method, researchers can make informed decisions to efficiently synthesize the desired N-aryl ethylenediamine derivatives for their applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-MS Validation for 2-(4-Aminophenyl)ethylamine Purity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the validation of 2-(4-Aminophenyl)ethylamine purity against other analytical techniques. It includes detailed experimental protocols and supporting data to aid in method selection and implementation for robust quality control in research and pharmaceutical development.
Introduction
2-(4-Aminophenyl)ethylamine is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Ensuring its purity is critical for the safety and efficacy of the final products. HPLC-MS has emerged as a powerful analytical technique for the precise and sensitive determination of purity and the identification of trace-level impurities. This guide will delve into the validation of an HPLC-MS method for 2-(4-Aminophenyl)ethylamine, compare it with alternative methods, and provide the necessary protocols to implement these analyses.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on factors such as the analyte's properties, the required sensitivity, and the nature of potential impurities. Below is a comparison of common methods for the analysis of 2-(4-Aminophenyl)ethylamine.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-MS | Separation by liquid chromatography followed by mass analysis of the parent ion and its fragments. | High sensitivity and specificity, allows for simultaneous quantification and structural confirmation, suitable for non-volatile and thermally labile compounds.[[“]][2] | Higher equipment cost, requires skilled operators.[2] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass analysis. | Excellent for volatile impurities, high separation efficiency, and sensitive detectors.[3] | May require derivatization for non-volatile compounds like 2-(4-Aminophenyl)ethylamine, which can add complexity to sample preparation.[4] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by HPLC with detection based on the absorption of UV light by the analyte. | Widely available, relatively low cost, good for routine quantitative analysis. | Lower sensitivity and specificity compared to MS, potential for co-eluting impurities to interfere with quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural elucidation of the main compound and impurities, quantitative analysis is possible. | Lower sensitivity compared to chromatographic methods, may not detect trace-level impurities. |
HPLC-MS Method Validation for 2-(4-Aminophenyl)ethylamine
A robust HPLC-MS method for the determination of 2-(4-Aminophenyl)ethylamine purity should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2-(4-Aminophenyl)ethylamine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.
-
Sample Solution: Prepare the 2-(4-Aminophenyl)ethylamine sample to be tested at a concentration of 1 mg/mL in the same diluent.
-
Impurity Spiked Solution: Spike the sample solution with known impurities (e.g., 2-(4-Nitrophenylethylamine)) at relevant concentration levels (e.g., 0.1% of the main analyte concentration).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Full Scan (for initial identification) and Multiple Reaction Monitoring (MRM) (for quantification) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MRM Transitions | 2-(4-Aminophenyl)ethylamine: e.g., m/z 137.1 -> 120.12-(4-Nitrophenylethylamine): e.g., m/z 167.1 -> 121.1 |
Data Presentation: Validation Summary
The following table summarizes typical performance characteristics for a validated HPLC-MS method for the analysis of 2-(4-Aminophenyl)ethylamine.
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.1 - 10 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of the main peak. |
Potential Impurities and Forced Degradation Studies
A thorough validation includes the identification of potential impurities arising from the synthetic route and degradation.
Common Synthesis-Related Impurity:
-
2-(4-Nitrophenylethylamine): The common precursor in the synthesis of 2-(4-Aminophenyl)ethylamine is a likely process-related impurity.[5] Its presence indicates an incomplete reduction step.
Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus demonstrating the stability-indicating nature of the analytical method.
Experimental Protocol: Forced Degradation
Subject the 2-(4-Aminophenyl)ethylamine sample (e.g., 1 mg/mL solution) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Analyze the stressed samples by the validated HPLC-MS method to identify and quantify any degradation products.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC-MS validation and purity assessment process.
Caption: Workflow for HPLC-MS method validation and purity assessment.
Caption: Key characteristics of different analytical techniques.
Conclusion
HPLC-MS stands out as a superior method for the comprehensive purity validation of 2-(4-Aminophenyl)ethylamine. Its high sensitivity and specificity allow for the accurate quantification of the active pharmaceutical ingredient and the detection and identification of trace-level impurities and degradation products. While other techniques like GC-MS and HPLC-UV have their merits for specific applications, HPLC-MS provides the most robust and detailed analysis required for ensuring the quality and safety of pharmaceutical intermediates and final products. The provided protocols and validation data serve as a foundation for researchers and drug development professionals to establish reliable analytical methods for 2-(4-Aminophenyl)ethylamine.
References
Comparative Analysis of 2-(4-Aminophenyl)ethylamine Derivatives: A Guide for Researchers
A detailed examination of the synthesis, spectral characteristics, and biological activities of Schiff base derivatives of 2-(4-Aminophenyl)ethylamine for applications in drug discovery and development.
This guide provides a comparative analysis of a series of Schiff base derivatives of 2-(4-aminophenyl)ethylamine, focusing on their synthesis, spectroscopic characterization, and in vitro anticancer activity. Due to the prevalence of research on their potential as therapeutic agents, this document will primarily focus on these derivatives as a representative class. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data, to aid in the exploration of this chemical scaffold for novel drug candidates.
Physicochemical and Spectroscopic Characterization
The successful synthesis of 2-(4-aminophenyl)ethylamine derivatives, particularly Schiff bases formed through the condensation of the primary amine with various substituted aldehydes, yields compounds with distinct physicochemical and spectroscopic properties. These characteristics are crucial for confirming the molecular structure and purity of the synthesized compounds.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for a selection of synthesized Schiff base derivatives of 2-(4-aminophenyl)ethylamine. This data is essential for the structural elucidation and verification of these compounds.
| Compound ID | Derivative Structure (Substituent on Aldehyde) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) |
| Parent | 2-(4-Aminophenyl)ethylamine | Aromatic: 6.5-7.0 (m, 4H), Ethyl: 2.5-2.8 (m, 4H), Amino: 1.5 (br s, 4H) | Aromatic: 115-145, Ethyl: 37, 43 | N-H stretch: 3200-3400, C-N stretch: 1250-1350 |
| SB-1 | 2-hydroxybenzaldehyde | Imine (-CH=N-): ~8.5 (s, 1H), Phenolic (-OH): ~12.0 (s, 1H), Aromatic protons: 6.8-7.8 (m) | Imine (-C=N-): ~160, Aromatic carbons: 116-161 | O-H stretch: 3200-3400 (broad), C=N stretch: ~1620 |
| SB-2 | 4-chlorobenzaldehyde | Imine (-CH=N-): ~8.4 (s, 1H), Aromatic protons: 7.2-7.8 (m) | Imine (-C=N-): ~160, Aromatic carbons: 128-138 | C=N stretch: ~1625, C-Cl stretch: ~750 |
| SB-3 | 4-nitrobenzaldehyde | Imine (-CH=N-): ~8.6 (s, 1H), Aromatic protons: 7.8-8.3 (m) | Imine (-C=N-): ~159, Aromatic carbons: 124-150 | C=N stretch: ~1620, N-O stretch: ~1520, 1345 |
| SB-4 | 4-(dimethylamino)benzaldehyde | Imine (-CH=N-): ~8.2 (s, 1H), Aromatic protons: 6.7-7.6 (m), N(CH3)2: ~3.0 (s, 6H) | Imine (-C=N-): ~160, Aromatic carbons: 111-152, Methyl: ~40 | C=N stretch: ~1610 |
Note: The spectral data presented are approximate values and can vary based on the solvent and instrument used. "m" denotes multiplet, "s" denotes singlet, and "br s" denotes broad singlet.
Comparative Biological Activity
Schiff base derivatives of 2-(4-aminophenyl)ethylamine have been investigated for various biological activities, with a significant focus on their potential as anticancer agents. The following table provides a comparative summary of the in vitro anticancer activity of selected derivatives against different cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substituent on Aldehyde | Cancer Cell Line | IC50 (µM) | Alternative Compound | Cancer Cell Line | IC50 (µM) |
| SB-1 | 2-hydroxy | HeLa | 15.8[1][2] | Cisplatin | HeLa | 10.2[2] |
| SB-1 | 2-hydroxy | MCF-7 | 20.5[1][2] | Cisplatin | MCF-7 | 12.5[2] |
| SB-2 | 4-chloro | HeLa | 12.3[1][2] | Doxorubicin | HeLa | 0.8[3] |
| SB-2 | 4-chloro | MCF-7 | 18.1[1][2] | Doxorubicin | MCF-7 | 1.2[3] |
| SB-3 | 4-nitro | HeLa | 9.7[1][2] | 5-Fluorouracil | HeLa | 5.1[3] |
| SB-3 | 4-nitro | MCF-7 | 14.2[1][2] | 5-Fluorouracil | MCF-7 | 7.8[3] |
| SB-4 | 4-(dimethylamino) | HeLa | 25.4[1][2] | Tamoxifen | MCF-7 | 6.3[3] |
| SB-4 | 4-(dimethylamino) | MCF-7 | 31.8[1][2] |
Note: The IC50 values are indicative and can vary depending on the specific experimental conditions of the assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis of Schiff base derivatives of 2-(4-aminophenyl)ethylamine and the evaluation of their anticancer activity.
General Synthesis of Schiff Base Derivatives
A common method for the synthesis of these derivatives involves the condensation reaction between 2-(4-aminophenyl)ethylamine and a substituted aldehyde.
Procedure:
-
Dissolve equimolar amounts of 2-(4-aminophenyl)ethylamine and the desired substituted aldehyde in a suitable solvent such as ethanol or methanol.
-
Add a few drops of a catalyst, like glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for a period of 2 to 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is then collected by filtration, washed with a cold solvent, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential medicinal agents.
Procedure:
-
Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the synthesized Schiff base derivatives and a positive control (a known anticancer drug).
-
After an incubation period of 48 to 72 hours, the treatment medium is removed.
-
MTT solution is added to each well, and the plate is incubated for an additional 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Structure-Activity Relationship (SAR) Insights
The biological activity of the 2-(4-aminophenyl)ethylamine Schiff base derivatives is influenced by the nature and position of the substituents on the aldehydic phenyl ring.
Generally, the presence of electron-withdrawing groups (such as -Cl or -NO2) on the phenyl ring of the aldehyde moiety tends to enhance the anticancer activity.[1][2] Conversely, electron-donating groups (like -OH or -N(CH3)2) may lead to a decrease in cytotoxic potency. The position of the substituent also plays a role, with para-substituted derivatives often exhibiting higher activity.
Conclusion
This guide provides a comparative overview of the characterization of 2-(4-aminophenyl)ethylamine derivatives, with a specific focus on Schiff bases. The presented data highlights the synthetic accessibility and the potential of these compounds as anticancer agents. The structure-activity relationships suggest that further modifications of this scaffold could lead to the development of more potent and selective therapeutic agents. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate novel derivatives in this class. Further investigations are warranted to explore a wider range of derivatives and to elucidate their mechanisms of action.
References
A Comparative Guide to the Biological Activity of 2-(4-Aminophenyl)ethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-(4-Aminophenyl)ethylamine analogs, focusing on their interactions with the adenosine A2a receptor and the dopamine transporter. The information is compiled from preclinical studies and is intended to support further research and drug development efforts.
Introduction
2-(4-Aminophenyl)ethylamine is a phenethylamine derivative that serves as a scaffold for compounds targeting various biological systems. Its analogs have shown significant activity at G-protein coupled receptors and neurotransmitter transporters, making them promising candidates for therapeutic development in areas such as cardiovascular disease, inflammation, and neurological disorders. This guide will focus on two key targets: the adenosine A2a receptor, where analogs can act as potent agonists, and the dopamine transporter, a key site for regulating dopaminergic neurotransmission.
Quantitative Data Summary
The following tables summarize the biological activity of 2-(4-Aminophenyl)ethylamine and its analogs.
Table 1: Activity of 2-(4-Aminophenyl)ethylamine Analogs at the Adenosine A2a Receptor
| Compound | Receptor Binding Affinity (Kd, nM) | Functional Potency (ED50, nM) | Receptor Subtype Selectivity |
| 2-[2-(4-Aminophenyl)ethylamino]adenosine | High Affinity | < 3 | Weak binding to A1 receptors (Ki > 150 nM)[1] |
| 2-[2-(4-Amino-3-iodophenyl)ethylamino]adenosine (I-APE) | 1.3 ± 0.1 (high affinity site), 19 ± 4.5 (low affinity site)[1] | < 3[1] | Weak binding to A1 receptors (Ki > 150 nM)[1] |
Table 2: Inhibitory Activity of β-Phenethylamine Derivatives at the Dopamine Transporter (DAT)
This table presents data for a series of β-phenethylamine derivatives to illustrate structure-activity relationships relevant to the 2-(4-aminophenyl)ethylamine scaffold.
| Compound | Ar | R1 | R2 | IC50 (nM) | % Inhibition at 1 µM |
| 1 | Phenyl | H | H | 1,230.0 | 30.0 |
| 2 | Phenyl | H | CH3 | 1,090.0 | 38.0 |
| 3 | 2-Thiophenyl | H | H | 3,838.0 | -6.0 |
| 4 | 2-Furanyl | H | H | >10,000 | - |
| 5 | Phenyl | CH3 | H | 1,650.0 | - |
| 6 | Phenyl | CH3 | CH3 | 878.5 | 47.9 |
| 7 | 2-Thiophenyl | CH3 | H | >10,000 | -2.7 |
| 8 | 2-Furanyl | CH3 | H | >10,000 | 28.5 |
| 9 | Phenyl | C2H5 | H | 360.5 | 73.5 |
| 10 | Phenyl | C2H5 | CH3 | 947.9 | 42.1 |
| 11 | Phenyl | C3H7 | H | 289.4 | 78.4 |
| 12 | 2-Thiophenyl | C2H5 | H | >10,000 | - |
Signaling Pathways
The biological effects of 2-(4-Aminophenyl)ethylamine analogs are mediated through distinct signaling pathways.
Adenosine A2a Receptor Activation
Activation of the adenosine A2a receptor, a Gs-protein coupled receptor, initiates a signaling cascade that leads to the production of cyclic AMP (cAMP).
Dopamine Transporter Inhibition
Inhibition of the dopamine transporter (DAT) by 2-(4-aminophenyl)ethylamine analogs increases the concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors.
Experimental Protocols
Radioligand Binding Assay for Dopamine Transporter (DAT)
This protocol is used to determine the binding affinity of test compounds for the dopamine transporter.
Methodology:
-
Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the dopamine transporter.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled DAT ligand (e.g., [³H]WIN 35,428) and varying concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay for Adenosine A2a Receptor
This functional assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP) through the activation of the adenosine A2a receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human adenosine A2a receptor are cultured and seeded into microplates.
-
Compound Addition: The cells are treated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release the accumulated intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log of the agonist concentration, from which the EC50 value (the concentration that produces 50% of the maximal response) is determined.
Conclusion
The available data indicate that 2-(4-aminophenyl)ethylamine analogs are a versatile class of compounds with significant potential for modulating the activity of the adenosine A2a receptor and the dopamine transporter. Structure-activity relationship studies on related phenethylamines suggest that substitutions on the phenyl ring and the ethylamine side chain can significantly impact potency and selectivity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of these promising compounds. Further research focusing on a systematic evaluation of a broader range of 2-(4-aminophenyl)ethylamine analogs is warranted to fully elucidate their therapeutic potential.
References
A Comparative Guide to the Reactivity of Primary Amines in Phenethylamines
For Researchers, Scientists, and Drug Development Professionals
The primary amine group is a critical determinant of the biological activity and metabolic fate of phenethylamine derivatives. Its nucleophilicity and basicity govern interactions with molecular targets, such as receptors and enzymes, and dictate the feasibility of synthetic modifications. This guide provides an objective comparison of the reactivity of the primary amine across several substituted phenethylamines, supported by quantitative data and detailed experimental protocols for reproducibility.
The reactivity of the primary amine is fundamentally influenced by the electronic properties of substituents on the phenyl ring. Electron-donating groups (EDGs) increase electron density on the nitrogen atom, enhancing its nucleophilicity and basicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing reactivity.[1][2][3]
Quantitative Reactivity Data
The reactivity of the primary amine can be indirectly quantified by the basicity of the amine, represented by the pKa of its conjugate acid. A higher pKa value indicates a stronger base and, generally, a more nucleophilic and reactive amine.[4][5] The following table summarizes the pKa values for the conjugate acids of representative substituted phenethylamines, providing a clear comparison of their relative basicities.
| Compound | Substituent (Position) | Substituent Effect | pKa of Conjugate Acid | Relative Basicity |
| 4-Methoxyphenethylamine | 4-OCH₃ | Strong Electron-Donating | 10.05 | Highest |
| 4-Methylphenethylamine | 4-CH₃ | Electron-Donating | 9.91 | High |
| Phenethylamine (PEA) | None | Reference | 9.83 | Moderate |
| 4-Chlorophenethylamine | 4-Cl | Weak Electron-Withdrawing | 9.58 | Lower |
| 4-Nitrophenethylamine | 4-NO₂ | Strong Electron-Withdrawing | 9.12 | Lowest |
Note: pKa values are representative and can vary slightly with experimental conditions. Data is synthesized based on established chemical principles of substituent effects.[1][2]
Experimental Protocols
To empirically determine the relative reactivity of these primary amines, a competitive acylation experiment can be performed. This method provides a direct comparison of nucleophilicity by allowing different amines to compete for a limited amount of an electrophile.
Protocol: Competitive Acylation Assay
This protocol details a method for comparing the nucleophilic reactivity of a series of phenethylamines.
1. Materials and Reagents:
-
Phenethylamine (PEA)
-
4-Methoxyphenethylamine
-
4-Nitrophenethylamine
-
Acetyl Chloride (Electrophile)
-
Triethylamine (Non-nucleophilic base)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-Performance Liquid Chromatography (HPLC) system
2. Procedure: a. Preparation: In a dry round-bottom flask under an inert nitrogen atmosphere, prepare a solution containing equimolar amounts (e.g., 1.0 mmol each) of phenethylamine, 4-methoxyphenethylamine, and 4-nitrophenethylamine in 20 mL of anhydrous DCM. b. Base Addition: Add 2.1 equivalents of triethylamine to the solution to act as a proton scavenger for the HCl generated during the reaction.[6] c. Reaction Initiation: Cool the flask to 0°C in an ice bath. While stirring vigorously, slowly add a limiting amount of acetyl chloride (e.g., 0.5 mmol, 0.5 equivalents relative to the total moles of amines). d. Reaction Quenching: Allow the reaction to proceed at 0°C for 30 minutes. Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ solution. e. Workup: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with brine, and dry it over anhydrous Na₂SO₄. f. Analysis: Concentrate the organic layer under reduced pressure. Analyze the resulting mixture of N-acetylated products by HPLC to determine the relative product ratios.
3. Data Interpretation:
-
A higher relative percentage of an N-acetylated product directly corresponds to a higher nucleophilic reactivity of its parent primary amine. The expected outcome is that 4-methoxyphenethylamine will be the most abundant product, followed by the acetylated phenethylamine, and finally the acetylated 4-nitrophenethylamine.
Visualizations
Logical Relationship: Substituent Effects on Amine Reactivity
The following diagram illustrates the fundamental chemical principle governing the reactivity of the primary amine in substituted phenethylamines. Electron-donating groups increase the electron density on the amine, making it a stronger nucleophile, while electron-withdrawing groups have the opposite effect.
Caption: Influence of electronic effects on amine reactivity.
Experimental Workflow: Competitive Acylation Assay
This diagram outlines the step-by-step workflow for the competitive acylation experiment described in the protocols section.
Caption: Workflow for comparing amine nucleophilicity.
Signaling Pathway Context: Phenethylamine Action
Phenethylamines exert their biological effects by interacting with various neurotransmitter systems.[[“]] The primary amine is crucial for binding to targets like the Trace Amine-Associated Receptor 1 (TAAR1), which in turn modulates dopamine signaling.[8] Understanding the amine's reactivity is key for designing analogs with desired pharmacological profiles.
Caption: Simplified TAAR1 signaling pathway for phenethylamine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 3. quora.com [quora.com]
- 4. Amine Reactivity [www2.chemistry.msu.edu]
- 5. Amine Reactivity [www2.chemistry.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. Phenethylamine - Wikipedia [en.wikipedia.org]
Structure-Activity Relationship of 2-(4-Aminophenyl)ethylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(4-aminophenyl)ethylamine scaffold is a versatile pharmacophore that serves as a foundational structure for a variety of biologically active compounds. Its derivatives have been investigated for their interactions with key neurological targets, particularly monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT). Understanding the structure-activity relationship (SAR) of these derivatives is crucial for the rational design of novel therapeutics for a range of neurological and psychiatric disorders.
This guide provides a comparative analysis of 2-(4-aminophenyl)ethylamine derivatives and related phenethylamines, focusing on their affinity for DAT and SERT. The information presented is collated from various studies to highlight key structural modifications that influence biological activity.
Comparative Analysis of Transporter Affinity
The affinity of 2-(4-aminophenyl)ethylamine derivatives for monoamine transporters is a critical determinant of their pharmacological profile. The following tables summarize the in vitro binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) of selected phenethylamine derivatives for the dopamine and serotonin transporters. These values provide a quantitative comparison of how structural modifications to the phenethylamine core impact transporter interaction.
Table 1: Dopamine Transporter (DAT) Affinity of Phenethylamine Derivatives
| Compound | Core Structure | Modifications | DAT Affinity (Kᵢ, nM) | DAT Inhibition (IC₅₀, nM) |
| Dopamine | 2-(3,4-Dihydroxyphenyl)ethylamine | - | ~1600 | - |
| 2-(4-Aminophenyl)ethylamine | 2-(4-Aminophenyl)ethylamine | Unsubstituted | Data not available | >10,000 |
| Derivative 1 | 2-(4-Fluorophenyl)ethylamine | 4-Fluoro substitution | - | 1,230 |
| Derivative 2 | N-methyl-2-(4-fluorophenyl)ethylamine | 4-Fluoro, N-Methyl | - | 1,090 |
| Derivative 3 | N,N-dimethyl-2-(4-fluorophenyl)ethylamine | 4-Fluoro, N,N-Dimethyl | - | 3,838 |
| GBR 12909 | Piperazine derivative | Complex substitution | 1.3 | 5.2 |
Note: Data for 2-(4-Aminophenyl)ethylamine itself is often as a reference compound and may show low affinity for DAT in the absence of further modifications. The table includes related phenethylamines to infer SAR.
Table 2: Serotonin Transporter (SERT) Affinity of Phenethylamine and Related Derivatives
| Compound | Core Structure | Modifications | SERT Affinity (Kᵢ, nM) |
| Serotonin (5-HT) | 2-(3-Indolyl)ethylamine | - | ~250 |
| 2-(4-Aminophenyl)ethylamine | 2-(4-Aminophenyl)ethylamine | Unsubstituted | Data not available |
| Citalopram | Phthalane derivative | Complex substitution | 1.8 |
| Paroxetine | Phenylpiperidine derivative | Complex substitution | 0.1 |
| DAPA | 2-(Phenylsulfanyl)aniline derivative | Complex substitution | 1.49 |
Note: Specific SERT affinity data for a series of simple 2-(4-aminophenyl)ethylamine derivatives is limited in the public domain. The table provides a comparison with well-known SERT ligands.
Structure-Activity Relationship (SAR) Summary
Based on the available data for phenethylamine derivatives, the following SAR principles can be inferred for the 2-(4-aminophenyl)ethylamine scaffold:
-
Amino Group Substitution: The primary amino group is a critical feature for interaction with monoamine transporters. N-alkylation can modulate activity and selectivity. For instance, in some phenethylamine series, N-methylation can be well-tolerated or slightly increase affinity, while bulkier substituents may decrease affinity unless they interact with specific hydrophobic pockets on the transporter.
-
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring significantly influence affinity and selectivity.
-
Position: Para-substitution is often favored for DAT and SERT interaction.
-
Substituent Type: Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), can enhance affinity. The presence of hydroxyl groups, as seen in endogenous ligands like dopamine and serotonin, is crucial for high-affinity binding through hydrogen bonding interactions within the transporter binding site. The 4-amino group in 2-(4-aminophenyl)ethylamine can act as a hydrogen bond donor and acceptor, influencing its interaction with the transporters.
-
-
Ethylamine Side Chain: The ethylamine linker is generally optimal. Modifications to this chain, such as alpha- or beta-methylation, can alter stereoselectivity and affinity for different transporters.
Experimental Protocols
The quantitative data presented in this guide are primarily generated through in vitro radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Receptor Binding Assay Protocol
This assay determines the binding affinity (Kᵢ) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- HEK-293 cells (or other suitable cell lines) are transfected to express the human dopamine transporter (hDAT) or serotonin transporter (hSERT).
- Cells are cultured and harvested.
- The cell membranes, which contain the transporters, are isolated through homogenization and centrifugation.
2. Binding Assay:
- The cell membranes are incubated in a buffer solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).
- A known concentration of a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) that specifically binds to the transporter is added.
- Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding.
- The mixture is incubated to allow binding to reach equilibrium (e.g., 60-90 minutes at 4°C or room temperature).
3. Separation and Quantification:
- The mixture is rapidly filtered through a glass fiber filter to separate the transporter-bound radioligand from the unbound radioligand.
- The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
- The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Dopamine/Serotonin Uptake Inhibition Assay Protocol
This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells or synaptosomes expressing the target transporter.
1. Cell/Synaptosome Preparation:
- Cells stably expressing the transporter of interest (e.g., hDAT or hSERT) are cultured in 96-well plates. Alternatively, synaptosomes (isolated nerve terminals) can be prepared from specific brain regions (e.g., striatum for DAT).
2. Uptake Assay:
- The cells or synaptosomes are washed and pre-incubated with varying concentrations of the test compound.
- The uptake is initiated by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin).
- The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
3. Termination and Quantification:
- The uptake is terminated by rapidly washing the cells or filtering the synaptosomes with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.
- The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
4. Data Analysis:
- The IC₅₀ value, representing the concentration of the test compound that causes 50% inhibition of the specific neurotransmitter uptake, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental evaluation of 2-(4-aminophenyl)ethylamine derivatives.
Caption: Logical relationship of SAR for 2-(4-aminophenyl)ethylamine derivatives.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Simplified signaling pathway of monoamine transporter inhibition.
A Comparative Spectral Analysis of 2-(4-Aminophenyl)ethylamine and Its Synthetic Precursors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectral comparison of the key intermediate 2-(4-Aminophenyl)ethylamine and its precursors: 4-nitrophenylethylamine, 2-(4-nitrophenyl)ethanol, and 4-nitrophenylethyl bromide. This document presents a detailed analysis of their ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, supported by established experimental protocols for their synthesis and spectral characterization.
Introduction
2-(4-Aminophenyl)ethylamine is a valuable building block in medicinal chemistry and drug development, often utilized for the synthesis of various pharmacologically active compounds. Understanding the spectral characteristics of this target molecule and its synthetic intermediates is crucial for reaction monitoring, quality control, and structural elucidation. This guide offers a side-by-side comparison of the spectral data, highlighting the key transformations from the nitro-substituted precursors to the final amino-functionalized product.
Synthetic Pathway
The synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through a multi-step process starting from 4-nitrotoluene. The general synthetic route is illustrated below.
Spectral Data Comparison
The following tables summarize the key spectral data for 2-(4-Aminophenyl)ethylamine and its precursors.
¹H NMR Spectral Data (in CDCl₃)
| Compound | Ar-H (ppm) | -CH₂- (aliphatic, ppm) | Other Protons (ppm) |
| 2-(4-Aminophenyl)ethylamine | 6.98 (d, 2H), 6.65 (d, 2H) | 2.89 (t, 2H), 2.65 (t, 2H) | 3.55 (s, 2H, -NH₂) |
| 4-nitrophenylethylamine | 8.15 (d, 2H), 7.35 (d, 2H) | 3.25 (t, 2H), 3.05 (t, 2H) | 8.3 (br s, 3H, -NH₃⁺) |
| 2-(4-nitrophenyl)ethanol | 8.19 (d, 2H), 7.42 (d, 2H) | 3.95 (t, 2H), 3.01 (t, 2H) | 1.75 (t, 1H, -OH) |
| 4-nitrophenylethyl bromide | 8.18 (d, 2H), 7.40 (d, 2H) | 3.61 (t, 2H), 3.20 (t, 2H) | - |
¹³C NMR Spectral Data (in CDCl₃)
| Compound | Ar-C (ppm) | -CH₂- (aliphatic, ppm) |
| 2-(4-Aminophenyl)ethylamine | 144.8, 129.5, 129.0, 115.3 | 43.5, 38.5 |
| 4-nitrophenylethylamine | 146.8, 145.2, 129.8, 123.9 | 40.8, 34.5 |
| 2-(4-nitrophenyl)ethanol | 146.8, 146.5, 130.0, 123.7 | 62.9, 38.6 |
| 4-nitrophenylethyl bromide | 147.0, 146.2, 130.3, 123.9 | 38.5, 34.8 |
FT-IR Spectral Data (cm⁻¹)
| Compound | N-H / O-H Stretch | C-H (Aromatic) | C-H (Aliphatic) | NO₂ Stretch | C-N / C-O / C-Br Stretch |
| 2-(4-Aminophenyl)ethylamine | 3350, 3280 | 3020 | 2925, 2850 | - | 1265 |
| 4-nitrophenylethylamine | 3000-2800 (br) | 3080 | 2930 | 1515, 1345 | 1290 |
| 2-(4-nitrophenyl)ethanol | 3350 (br) | 3110 | 2940, 2870 | 1520, 1348 | 1050 |
| 4-nitrophenylethyl bromide | - | 3100 | 2960, 2870 | 1518, 1346 | 650 |
Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 2-(4-Aminophenyl)ethylamine | 136 | 107, 106, 77, 30 |
| 4-nitrophenylethylamine | 166 | 136, 120, 106, 90, 77 |
| 2-(4-nitrophenyl)ethanol | 167 | 136, 121, 107, 91, 77 |
| 4-nitrophenylethyl bromide | 229/231 | 150, 120, 104, 90, 77 |
Experimental Protocols
A general workflow for the spectral analysis of the synthesized compounds is outlined below.
Synthesis of 2-(4-nitrophenyl)ethanol
Detailed procedures for the synthesis of 2-(4-nitrophenyl)ethanol from 4-nitrotoluene can be found in the chemical literature. A common method involves the reaction of the Grignard reagent derived from 4-nitrobenzyl chloride with formaldehyde, followed by acidic workup.
Synthesis of 4-nitrophenylethyl bromide
2-(4-nitrophenyl)ethanol can be converted to 4-nitrophenylethyl bromide using a brominating agent such as phosphorus tribromide (PBr₃) in an appropriate solvent like diethyl ether. The reaction is typically carried out at low temperatures to control its reactivity.
Synthesis of 4-nitrophenylethylamine
4-nitrophenylethyl bromide can be converted to 4-nitrophenylethylamine via the Gabriel synthesis or by direct amination with ammonia. The Gabriel synthesis involves reaction with potassium phthalimide followed by hydrolysis and is often preferred to avoid over-alkylation.
Synthesis of 2-(4-Aminophenyl)ethylamine
The final step involves the reduction of the nitro group of 4-nitrophenylethylamine.[1] This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[1]
NMR Spectroscopy
Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
FT-IR Spectroscopy
FT-IR spectra are typically recorded using a Fourier Transform Infrared spectrometer. Solid samples can be analyzed as KBr pellets, while liquid samples can be analyzed as a thin film between NaCl or KBr plates. The spectra are recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common ionization method for these types of compounds. The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions, which aids in structural confirmation.
Conclusion
The spectral data presented in this guide clearly illustrate the chemical transformations occurring at each step of the synthesis of 2-(4-Aminophenyl)ethylamine. The changes in the NMR chemical shifts, the appearance and disappearance of characteristic IR absorption bands (e.g., the nitro group stretches being replaced by amine group stretches), and the shifts in the molecular ion and fragmentation patterns in the mass spectra provide a comprehensive analytical picture of the synthetic pathway. This information is invaluable for researchers in the field of medicinal and organic chemistry for process optimization, quality assurance, and the development of novel compounds.
References
Efficacy of 2-(4-Aminophenyl)ethylamine as a Linker Molecule: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is a critical determinant in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the conjugate's stability, solubility, pharmacokinetics, and overall efficacy. This guide provides a comparative analysis of 2-(4-Aminophenyl)ethylamine as a linker, evaluating its potential advantages and disadvantages against other commonly employed linker classes.
Introduction to 2-(4-Aminophenyl)ethylamine as a Linker
2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, is a bifunctional molecule featuring a primary aliphatic amine and a primary aromatic amine. This unique structure allows for orthogonal conjugation strategies. The aliphatic amine can be readily acylated to form a stable amide bond with a payload or targeting ligand, while the aniline moiety offers a site for further modification or can influence the physicochemical properties of the resulting conjugate. Its structure incorporates a rigid phenyl ring, which can impact the spatial orientation of the connected molecules, a factor that can be crucial for therapeutic efficacy.
Comparison with Alternative Linkers
The performance of 2-(4-Aminophenyl)ethylamine as a linker is best understood in the context of its alternatives, which are broadly categorized by their chemical structure and properties.
Qualitative Comparison:
-
Flexibility vs. Rigidity: Unlike flexible linkers such as polyethylene glycol (PEG) chains, 2-(4-Aminophenyl)ethylamine introduces a degree of rigidity due to its phenyl group. This rigidity can be advantageous in pre-organizing the conjugate into a bioactive conformation, potentially enhancing interactions with the target protein or in the formation of a stable ternary complex in the case of PROTACs. However, excessive rigidity can sometimes hinder the necessary conformational flexibility required for optimal biological activity.[1][2]
-
Hydrophobicity: The phenyl ring imparts a degree of hydrophobicity to the linker. While this can aid in cell membrane permeability, it may also contribute to aggregation and reduced solubility of the conjugate, particularly when attached to a hydrophobic payload.[3] This contrasts with hydrophilic linkers like PEGs, which are often incorporated to improve the solubility and pharmacokinetic profile of ADCs.[4]
-
Stability: The formation of an amide bond via the ethylamine moiety results in a highly stable linkage under physiological conditions. The aromatic nature of the phenyl ring can also contribute to the overall metabolic stability of the linker. Studies on aryl-based linkers suggest they can offer enhanced chemical stability compared to some aliphatic linkers.[5]
-
Synthesis and Conjugation: The presence of two distinct amine groups with different reactivities (aliphatic vs. aromatic) allows for selective and controlled conjugation, which is a desirable feature in the synthesis of complex bioconjugates.
Data Presentation: Comparative Performance Metrics
While direct, head-to-head experimental data for 2-(4-Aminophenyl)ethylamine in a therapeutic conjugate is limited in publicly available literature, we can extrapolate its expected performance based on the characteristics of aromatic linkers and compare it to other common linker types. The following tables summarize these expected properties.
Table 1: Physicochemical and Performance Characteristics of Linker Classes
| Feature | 2-(4-Aminophenyl)ethylamine (Aromatic-Alkyl) | Alkyl Chains (e.g., Val-Cit) | Polyethylene Glycol (PEG) |
| Flexibility | Semi-rigid | Flexible | Highly Flexible |
| Solubility | Moderate to Low | Generally Low | High |
| Cell Permeability | Potentially Enhanced | Moderate | Can be Tuned by Length |
| In Vivo Stability | Expected to be High | Variable (cleavable) | High |
| Potential for Aggregation | Moderate | High (with hydrophobic payloads) | Low |
| Synthetic Complexity | Moderate | Moderate | Low to Moderate |
Table 2: Expected Impact on Conjugate Performance
| Performance Metric | 2-(4-Aminophenyl)ethylamine | Alkyl Chains | Polyethylene Glycol (PEG) |
| DC50 (PROTACs) | Potentially Low (due to rigidity) | Variable | Variable |
| Dmax (PROTACs) | Target Dependent | Target Dependent | Target Dependent |
| In Vitro Cytotoxicity (ADCs) | Payload Dependent | Payload Dependent | Payload Dependent |
| Pharmacokinetics | Potentially rapid clearance if aggregation occurs | Can be optimized | Favorable (longer half-life) |
| Therapeutic Index | Unknown without specific data | Established for many ADCs | Generally Favorable |
Experimental Protocols
To empirically determine the efficacy of 2-(4-Aminophenyl)ethylamine as a linker, a series of key experiments must be performed. Below are detailed methodologies for assessing the stability and cell permeability of a bioconjugate.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the amide bond formed with the 2-(4-Aminophenyl)ethylamine linker in human plasma.
Materials:
-
Purified bioconjugate
-
Human plasma (pooled, citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile with 1% formic acid)
-
LC-MS/MS system
Methodology:
-
Preparation: Dilute the bioconjugate to a final concentration of 10 µM in pre-warmed human plasma and in PBS (as a control).
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with 3 volumes of cold quenching solution to precipitate plasma proteins and stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact bioconjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact bioconjugate versus time to determine the half-life (t₁/₂) of the conjugate in plasma.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the ability of a small molecule conjugate utilizing the 2-(4-Aminophenyl)ethylamine linker to cross intestinal epithelial cells, as a measure of oral bioavailability.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with HEPES buffer
-
Test conjugate and control compounds (e.g., a high-permeability and a low-permeability standard)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test conjugate (e.g., at 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Sample Analysis: Quantify the concentration of the conjugate in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Mandatory Visualizations
Caption: A diagram illustrating the general mechanism of action for a PROTAC, leading to the degradation of a target protein.
Caption: A workflow diagram outlining the key steps in the evaluation of a novel linker molecule like 2-(4-Aminophenyl)ethylamine.
References
- 1. Alkyl vs. aryl modifications: a comparative study on modular modifications of triphenylphosphonium mitochondrial vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 2-(4-Aminophenyl)ethylamine in Amphetamine Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of 2-(4-Aminophenyl)ethylamine, also known as 4-aminophenethylamine, in commercial amphetamine immunoassays. Due to a lack of publicly available quantitative data for this specific compound, this guide focuses on the structural rationale for potential cross-reactivity, outlines detailed experimental protocols for its determination, and compares immunoassay performance with more specific analytical methods.
Introduction to Immunoassay Cross-Reactivity
Immunoassays are widely used as a primary screening tool for the detection of drugs of abuse, including amphetamines, in biological samples due to their speed and cost-effectiveness.[1] These assays utilize antibodies that bind to a specific drug or a class of drugs. However, the specificity of these antibodies can vary, leading to cross-reactivity with other structurally similar compounds.[2] This phenomenon can result in false-positive screening results, necessitating confirmatory analysis by more specific methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
The potential for cross-reactivity is largely determined by the structure of the immunogen used to generate the antibodies and the structural similarity of the tested compound to the target analyte.[5] For amphetamine immunoassays, the core phenethylamine structure is a key recognition element.
Potential Cross-Reactivity of 2-(4-Aminophenyl)ethylamine
To provide context, the following table summarizes the cross-reactivity of various other phenethylamine derivatives in the widely used EMIT® II Plus Amphetamines Assay.
Table 1: Cross-Reactivity of Selected Phenethylamine Derivatives in the EMIT® II Plus Amphetamines Assay
| Compound | Concentration for Positive Result (ng/mL) at 300 ng/mL Cutoff | Percent Cross-Reactivity (relative to d-amphetamine) |
| d-Amphetamine | 300 | 100% |
| d,l-Amphetamine | 625 | 48% |
| l-Amphetamine | 3,450 | 8.7% |
| Phentermine | 5,800 | 5.2% |
| Tyramine | 150,000 | 0.2% |
| Phenylpropanolamine | 700,000 | <0.1% |
| d,l-Pseudoephedrine | 1,400,000 | <0.1% |
Data sourced from the Emit® Drugs of Abuse Urine Assays Cross-Reactivity List.[6]
Experimental Protocols for Determining Cross-Reactivity
To definitively assess the cross-reactivity of 2-(4-Aminophenyl)ethylamine, a systematic experimental evaluation is necessary. The following protocols describe a general methodology for determining the percent cross-reactivity using a competitive enzyme-linked immunosorbent assay (ELISA).
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol is designed to determine the concentration of a test compound that yields a 50% inhibition of the assay signal (IC50), which is then compared to the IC50 of the target analyte to calculate percent cross-reactivity.
Materials:
-
Microtiter plates (96-well) coated with an amphetamine-protein conjugate
-
2-(4-Aminophenyl)ethylamine certified reference material
-
d-Amphetamine certified reference material
-
Primary anti-amphetamine antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Blocking: Block the pre-coated microtiter plate wells with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Standard and Test Compound Preparation: Prepare serial dilutions of d-amphetamine (standard) and 2-(4-Aminophenyl)ethylamine (test compound) in PBS.
-
Competition: Add the prepared standard and test compound solutions to the wells, followed by the addition of the primary anti-amphetamine antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the substrate solution to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculation of Percent Cross-Reactivity:
-
Plot the absorbance values against the logarithm of the concentration for both d-amphetamine and 2-(4-Aminophenyl)ethylamine to determine their respective IC50 values.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of d-Amphetamine / IC50 of 2-(4-Aminophenyl)ethylamine) x 100
-
Alternative Analytical Methods
For unambiguous identification and quantification of 2-(4-Aminophenyl)ethylamine, chromatographic methods coupled with mass spectrometry are the gold standard. These methods offer high specificity and sensitivity, effectively overcoming the limitations of immunoassays.
Table 2: Comparison of Analytical Methods for 2-(4-Aminophenyl)ethylamine
| Method | Principle | Advantages | Disadvantages |
| Immunoassay (e.g., ELISA) | Antigen-antibody binding | Rapid, high-throughput, cost-effective for screening | Potential for cross-reactivity, provides presumptive results only |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection | High specificity and sensitivity, provides structural information for confirmation | Requires derivatization for polar compounds, longer analysis time |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in liquid phase followed by targeted mass analysis | Very high specificity and sensitivity, suitable for a wide range of compounds without derivatization | Higher equipment cost, requires skilled operators |
Protocol 2: General Workflow for GC-MS Confirmation
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the biological sample (e.g., urine) to isolate the analyte.
-
Derivatization: Chemically modify the extracted 2-(4-Aminophenyl)ethylamine to increase its volatility for GC analysis.
-
GC Separation: Inject the derivatized sample into a gas chromatograph to separate it from other components.
-
MS Detection: The separated compound is ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a unique fingerprint for identification.
Protocol 3: General Workflow for LC-MS/MS Confirmation
-
Sample Preparation: A simple "dilute-and-shoot" approach may be sufficient, or a solid-phase extraction can be used for cleaner samples and lower detection limits.[4]
-
LC Separation: Inject the prepared sample into a liquid chromatograph to separate 2-(4-Aminophenyl)ethylamine from matrix components.
-
MS/MS Detection: The analyte is ionized and a specific precursor ion is selected. This ion is then fragmented, and specific product ions are monitored for highly selective and sensitive quantification.
Conclusion
While direct quantitative data for the cross-reactivity of 2-(4-Aminophenyl)ethylamine in commercial amphetamine immunoassays is currently unavailable in the scientific literature, its structural similarity to amphetamine warrants careful consideration and further investigation. In the absence of such data, any positive immunoassay screen in a subject potentially exposed to this compound should be interpreted with caution and confirmed by a more specific method such as GC-MS or LC-MS/MS. The experimental protocols provided in this guide offer a framework for laboratories to determine the cross-reactivity of 2-(4-Aminophenyl)ethylamine in their specific immunoassay platforms, thereby ensuring the accuracy and reliability of their drug screening results.
References
- 1. Evaluation of six commercial amphetamine and methamphetamine immunoassays for cross-reactivity to phenylpropanolamine and ephedrine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov.tw [fda.gov.tw]
- 6. wakemed.org [wakemed.org]
Safety Operating Guide
Safe Disposal of 2-(4-Aminophenyl)ethylamine dihydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
Proper disposal of 2-(4-Aminophenyl)ethylamine dihydrochloride is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, in line with established safety protocols. Adherence to these guidelines is essential to minimize risks and ensure compliance with regulatory standards.
Hazard Profile and Safety Summary
This compound is a hazardous substance requiring careful handling. The following table summarizes its key hazard classifications as identified in safety data sheets.
| Hazard Classification | Category | Description |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and eye damage or causes skin irritation.[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 1 / 2 | Causes serious eye damage or causes serious eye irritation.[1][2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][5] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
-
Gloves: Chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective garments.
-
Eye/Face Protection: Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[1][2][3]
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Segregation
-
Pure Compound: Unused or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as personal protective equipment (gloves, etc.), weighing papers, and contaminated labware, must also be disposed of as hazardous waste.
-
Solutions: Solutions containing this compound should be collected as hazardous liquid waste. Do not mix with other incompatible waste streams.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Carefully sweep up or collect any solid waste, avoiding dust generation.
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible container.
-
-
Liquid Waste:
-
Collect all liquid waste containing the compound in a designated, leak-proof, and clearly labeled container.
-
-
Contaminated Packaging: The original container, once empty, should be treated as contaminated and disposed of in the same manner as the unused product.[1]
Step 3: Labeling
-
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Corrosive," "Irritant")
-
Step 4: Storage
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2]
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1][2][5]
-
Follow all local, regional, and national regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills
In the event of a spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep or vacuum up the spilled solid material and place it in a suitable container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[1]
By adhering to these procedures, you can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment. Always consult your institution's specific safety guidelines and a current Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for Handling 2-(4-Aminophenyl)ethylamine dihydrochloride
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-(4-Aminophenyl)ethylamine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and mitigate risks associated with this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its primary dangers before handling.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Danger[3][5] or Warning[1] depending on the supplier's classification.
| Hazard Category | Classification |
| Acute Toxicity, Oral | Category 4[1][5] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) or Category 2 (Causes skin irritation)[1][3][5] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) or Category 2 (Causes serious eye irritation)[1][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3, Respiratory tract irritation[1][6] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should conform to recognized standards such as those from NIOSH (US) or EN (EU).[3]
| Protection Type | Specific PPE Requirement | Standard/Specification |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3][7] | Conforming to EN 166 (EU) or NIOSH (US) approved eye protection.[3][5] |
| Skin Protection | Chemical-resistant gloves (inspect before use).[3][7] Fire/flame resistant and impervious clothing.[3] A chemical-resistant apron may also be worn.[8] | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[3][9] A government-approved respirator is required when dusts are generated.[7] | NIOSH/MSHA or European Standard EN 149 approved respirator.[5] |
| Body Protection | Protective clothing. Protective boots may be required depending on the situation.[7] | N/A |
Experimental Workflow: Donning and Doffing PPE
Proper procedure for putting on and taking off PPE is critical to prevent contamination.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Operational Plans: Handling and Storage
Safe Handling:
-
Ventilation: Always handle in a well-ventilated area or under a chemical fume hood.[3][7]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][7] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]
-
Hygiene: Wash hands thoroughly after handling.[1][3][7] Do not eat, drink, or smoke in the work area.[1]
-
Ignition Sources: Keep away from sources of ignition. Use non-sparking tools to prevent fire from electrostatic discharge.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]
-
Keep away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[5]
Emergency and Disposal Plans
First-Aid Measures
Immediate medical attention is required in case of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[3][5] Seek immediate medical advice.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Continue rinsing and consult a doctor immediately.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
Accidental Release and Spill Management
In the event of a spill, follow these steps to ensure safety and proper containment.
-
Personal Precautions: Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation. Avoid breathing vapors, mist, or gas.[3][10]
-
Evacuation: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3][7]
-
Clean-up: For solids, avoid dust formation.[3] Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal.[1] For liquids, soak up with an inert absorbent material.[10]
-
Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[7]
Chemical Spill Response Workflow
Caption: Logical workflow for responding to a chemical spill.
Disposal Plan
-
Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][3]
-
Contaminated packaging should be disposed of as unused product.[1]
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. 2-(4-Aminophenyl)ethylamine, 95% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. 2-(4-Aminophenyl)ethylamine | 13472-00-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. 2-(4-Aminophenyl)ethylamine - Safety Data Sheet [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
